N-(3-aminophenyl)sulfamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-(sulfamoylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c7-5-2-1-3-6(4-5)9-12(8,10)11/h1-4,9H,7H2,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCZOYHASUCPTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145878-34-8 | |
| Record name | N-(3-aminophenyl)aminosulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-(3-aminophenyl)sulfamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-aminophenyl)sulfamide, also known as N-(3-aminophenyl)sulfuric diamide, is an organic compound belonging to the sulfonamide class. Sulfonamides are a well-established group of compounds with a broad range of applications in medicinal chemistry, most notably as antimicrobial agents. This technical guide provides a detailed overview of the known chemical properties of this compound, outlines general experimental protocols for its synthesis and characterization, and illustrates its presumed mechanism of action based on the established activities of the sulfonamide functional group.
Chemical Properties
While specific experimental data for this compound is not extensively reported in publicly available literature, its fundamental properties can be summarized. Further experimental validation is recommended for precise characterization.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O₂S | [1][2] |
| Molecular Weight | 187.22 g/mol | [1][2] |
| Appearance | Not explicitly reported; likely a solid at room temperature. | |
| Melting Point | Data not available. | |
| Boiling Point | Data not available. | |
| Solubility | Data not available. Solubility in common organic solvents is expected. | |
| CAS Number | 145878-34-8 |
Spectroscopic Characterization
Infrared (IR) Spectroscopy:
-
N-H stretching (amine): Two distinct bands are expected in the region of 3400-3200 cm⁻¹, characteristic of a primary amine.
-
N-H stretching (sulfonamide): A band in the region of 3300-3200 cm⁻¹ is anticipated.
-
S=O stretching (sulfonamide): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.
-
Aromatic C-H stretching: Bands above 3000 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR):
-
Aromatic protons: A complex multiplet pattern is expected in the aromatic region (typically δ 6.5-8.0 ppm).
-
Amine protons (-NH₂): A broad singlet is expected, the chemical shift of which can be solvent-dependent.
-
Sulfonamide proton (-SO₂NH-): A singlet is expected, which may also be broad and solvent-dependent.
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature. However, a general and plausible synthetic route can be derived from standard methods for the preparation of sulfonamides. The most common approach involves the reaction of a sulfonyl chloride with an amine.
General Synthesis of N-Aryl Sulfonamides:
This protocol describes a representative procedure for the synthesis of an N-aryl sulfonamide from an arylamine and a sulfonyl chloride.
Materials:
-
m-Phenylenediamine
-
Sulfuryl chloride (SO₂Cl₂) or Chlorosulfonic acid (ClSO₃H)
-
Ammonia (aqueous or gaseous)
-
Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)
-
Base (e.g., pyridine, triethylamine)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)
Procedure:
-
Formation of the Sulfonyl Chloride (Conceptual): The synthesis would likely start from m-phenylenediamine. One of the amino groups would need to be protected (e.g., by acetylation) before reacting with a sulfonating agent like chlorosulfonic acid to install the sulfonyl chloride group. Subsequent deprotection would be necessary. A more direct, though potentially less selective, approach could involve the direct reaction with a sulfonamide-forming reagent.
-
Sulfonamide Formation (General Protocol): a. Dissolve the appropriate arylsulfonyl chloride (e.g., 3-aminobenzenesulfonyl chloride, if available) in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution in an ice bath (0 °C). c. Add a suitable base (e.g., pyridine or triethylamine, typically 1.1 to 1.5 equivalents) to the solution to act as an acid scavenger. d. To this cooled solution, add a solution or stream of ammonia to introduce the second amino group of the sulfamide. e. Allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight. f. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup and Purification: a. Quench the reaction by the slow addition of water or dilute hydrochloric acid. b. Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally, brine. c. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. d. Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product. e. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the pure this compound.
Characterization: The purified product should be characterized by standard analytical techniques, including:
-
Melting point determination.
-
¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the chemical structure.
-
Mass spectrometry to confirm the molecular weight.
Potential Biological Activity and Signaling Pathways
Sulfonamide-based drugs are well-known for their antimicrobial properties. The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS)[6][7]. This enzyme is crucial for the synthesis of folic acid in bacteria, an essential nutrient for DNA and protein synthesis. By blocking this pathway, sulfonamides prevent bacterial growth and replication. It is highly probable that this compound, if biologically active as an antimicrobial, would follow this established mechanism.
While specific studies on the biological activity of this compound are limited, some research on novel sulfamides has explored their potential as anticonvulsant agents[8].
Visualizations
Caption: A generalized experimental workflow for the synthesis and characterization of this compound.
Caption: The proposed mechanism of action for this compound as a competitive inhibitor of bacterial folic acid synthesis.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. Novel sulfamides and sulfamates derived from amino esters: Synthetic studies and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(3-aminophenyl)sulfuric diamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-aminophenyl)sulfuric diamide, also known as N-(3-Aminophenyl)sulfamide, is a chemical compound with the molecular formula C6H9N3O2S.[1][2][3] While specific, in-depth experimental and biological data for this particular molecule is limited in publicly accessible literature, this guide provides a comprehensive overview based on its chemical structure and the well-established properties of the broader classes of sulfonamides and diamides. This document aims to serve as a foundational resource for researchers and professionals in drug development by consolidating available information and extrapolating potential characteristics and applications based on related compounds.
Chemical Structure and Properties
N-(3-aminophenyl)sulfuric diamide belongs to the class of organic compounds known as arylsulfonamides. Its structure features a sulfuric diamide group attached to a 3-aminophenyl ring.
Table 1: Physicochemical Properties of N-(3-aminophenyl)sulfuric diamide
| Property | Value | Source |
| Molecular Formula | C6H9N3O2S | [1][2][3] |
| Molecular Weight | 187.22 g/mol | [1][2][3] |
| CAS Number | 145878-34-8 | |
| Alternative Names | This compound | [1][2][3] |
Potential Synthesis Pathways
While a specific, detailed experimental protocol for the synthesis of N-(3-aminophenyl)sulfuric diamide has not been identified in the surveyed literature, a general synthetic approach can be proposed based on established methods for the synthesis of sulfonamides. A common method involves the reaction of a sulfonyl chloride with an amine.
A plausible synthetic route could involve the reaction of 3-nitrobenzenesulfonyl chloride with ammonia to form the corresponding sulfonamide, followed by the reduction of the nitro group to an amine.
General Experimental Protocol Outline:
-
Sulfonamide Formation: 3-Nitrobenzenesulfonyl chloride would be dissolved in a suitable aprotic solvent. An excess of ammonia, either as a gas or in solution, would be added slowly at a controlled temperature. The reaction mixture would be stirred for a specified period. Upon completion, the product would be isolated by filtration and purified, for example, by recrystallization.
-
Nitro Group Reduction: The synthesized 3-nitrobenzenesulfonamide would be dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalyst, such as palladium on carbon, would be added, and the mixture would be subjected to hydrogenation. Alternatively, a metal-acid system like tin and hydrochloric acid could be used. After the reduction is complete, the catalyst would be filtered off, and the product, N-(3-aminophenyl)sulfuric diamide, would be isolated and purified.
Potential Biological Activity and Signaling Pathways
Specific biological activity and mechanism of action studies for N-(3-aminophenyl)sulfuric diamide are not available in the current literature. However, the sulfonamide functional group is a well-known pharmacophore present in a wide range of therapeutic agents. Sulfonamides are recognized for their antimicrobial, diuretic, anticonvulsant, and anti-inflammatory properties.
The primary mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts the production of essential nucleic acids and amino acids, leading to bacteriostasis.
Given its structure, N-(3-aminophenyl)sulfuric diamide could potentially exhibit similar inhibitory activity against DHPS or interact with other biological targets associated with the sulfonamide class. However, without specific experimental data, this remains speculative.
Conclusion and Future Directions
N-(3-aminophenyl)sulfuric diamide is a molecule of interest due to its core sulfonamide structure, a key feature in many established therapeutic agents. While there is a significant lack of specific experimental and biological data for this compound in the public domain, this guide provides a foundational understanding based on its chemical class.
Future research should focus on:
-
The development and publication of a detailed, validated synthesis protocol.
-
Comprehensive characterization of its physicochemical properties, including spectral analyses (¹H-NMR, ¹³C-NMR, IR, and MS).
-
In vitro and in vivo screening to determine its biological activity profile, including antimicrobial efficacy and potential effects on other cellular pathways.
-
Elucidation of its specific mechanism(s) of action to identify potential therapeutic targets.
Such studies are essential to unlock the full potential of N-(3-aminophenyl)sulfuric diamide and to determine its viability as a candidate for drug development.
References
Characterization of Compounds with the Molecular Formula C6H9N3O2S: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of representative compounds possessing the molecular formula C6H9N3O2S. The document focuses on their chemical properties, synthesis, biological activities, and mechanisms of action, with a particular emphasis on compounds with relevance to drug discovery and development. The information is structured to be a practical resource for researchers in medicinal chemistry, pharmacology, and related fields.
Introduction to C6H9N3O2S Isomers
The molecular formula C6H9N3O2S represents a diverse range of chemical structures with varied physicochemical properties and biological activities. This guide will focus on three key representative compounds that highlight the chemical diversity and potential applications of this molecular formula:
-
4-Hydrazinebenzenesulfonamide: A sulfonamide derivative that serves as a crucial intermediate in the synthesis of pharmaceuticals and exhibits intrinsic biological activity as a carbonic anhydrase inhibitor.
-
2-Amino-4,6-dimethoxypyrimidine: A pyrimidine derivative primarily utilized as a key building block in the synthesis of sulfonylurea herbicides. Its structural motif is also explored in medicinal chemistry for the development of various therapeutic agents.
-
6-Amino-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione (6-Amino-1,3-dimethyluracil): A uracil derivative that is a versatile starting material for the synthesis of a wide array of fused heterocyclic systems with potential applications in oncology and infectious diseases.
Compound Profiles
4-Hydrazinebenzenesulfonamide
4-Hydrazinebenzenesulfonamide is a key synthetic intermediate, notably in the production of the selective COX-2 inhibitor, Celecoxib. Beyond its role in synthesis, this compound and its derivatives have demonstrated significant biological activity, particularly as inhibitors of carbonic anhydrases.
Chemical Structure:
-
IUPAC Name: 4-hydrazinylbenzenesulfonamide
-
CAS Number: 17852-52-7 (hydrochloride salt)
-
Molecular Weight: 187.22 g/mol
Quantitative Biological Data:
While specific cytotoxicity data for the parent compound is limited, derivatives of 4-hydrazinylbenzenesulfonamide have shown potent activity. For instance, certain derivatives have demonstrated significant cytotoxicity against various human tumor cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer)[1]. The primary mechanism of its anticancer potential is linked to the inhibition of carbonic anhydrases, particularly the tumor-associated isoform CAIX.
| Compound/Derivative | Target/Cell Line | Activity (IC50/Ki) | Reference |
| Benzofuran-based derivative | CA IX/XII | 12–28 nM (IC50) | [1] |
| Derivative | hCAII | 0.12 µM (IC50) | [1] |
| Derivative | MCF-7 | 0.00246 µg/mL (IC50) | [1] |
Mechanism of Action: Carbonic Anhydrase IX Inhibition
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is overexpressed in many types of cancer and is associated with tumor hypoxia and acidosis. CAIX plays a crucial role in pH regulation, promoting cancer cell survival and proliferation in the acidic tumor microenvironment. Inhibition of CAIX can lead to an increase in intracellular acidosis, ultimately triggering apoptosis in cancer cells. 4-Hydrazinebenzenesulfonamide and its derivatives, as sulfonamides, are known to bind to the zinc ion in the active site of carbonic anhydrases, inhibiting their enzymatic activity.
Signaling Pathway Diagram: Hypoxia-Induced CAIX Expression and Action
Caption: Hypoxia-induced CAIX expression and its role in pH regulation.
2-Amino-4,6-dimethoxypyrimidine
2-Amino-4,6-dimethoxypyrimidine is a significant intermediate in the agrochemical industry, particularly for the synthesis of sulfonylurea herbicides. While its direct biological activity is not extensively documented, the 2-aminopyrimidine scaffold is a common feature in many biologically active molecules.
Chemical Structure:
-
IUPAC Name: 4,6-dimethoxypyrimidin-2-amine
-
CAS Number: 36315-01-2
-
Molecular Weight: 155.15 g/mol
Quantitative Biological Data:
Direct quantitative biological data for 2-amino-4,6-dimethoxypyrimidine is scarce in publicly available literature. However, derivatives of 2-aminopyrimidines have been synthesized and evaluated for their anticancer properties.
| Compound/Derivative | Target/Cell Line | Activity (IC50) | Reference |
| Ursolic acid derivative 7b | MCF-7 | 0.48 ± 0.11 µM | [2] |
| Ursolic acid derivative 7b | HeLa | 0.74 ± 0.13 µM | [2] |
| 2-Amino-4,6-diphenylnicotinonitrile 3 | MDA-MB-231 | 1.81 ± 0.1 µM | [3] |
| 2-Amino-4,6-diphenylnicotinonitrile 3 | MCF-7 | 2.85 ± 0.1 µM | [3] |
Mechanism of Action of Derivatives: EGFR/BRAF Pathway Inhibition
Many 2-aminopyrimidine derivatives exert their anticancer effects by inhibiting key signaling kinases. The Epidermal Growth Factor Receptor (EGFR) and the downstream BRAF kinase are critical components of the MAPK/ERK pathway, which regulates cell proliferation, survival, and differentiation. Mutations in this pathway are common in many cancers, leading to uncontrolled cell growth. Certain 2-aminopyrimidine derivatives have been shown to inhibit these kinases, thereby blocking the aberrant signaling cascade.
Signaling Pathway Diagram: EGFR-BRAF-MEK-ERK Pathway
Caption: Simplified EGFR-BRAF signaling pathway and points of inhibition.
6-Amino-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
Also known as 6-amino-1,3-dimethyluracil, this compound is a versatile building block for the synthesis of various fused heterocyclic compounds, including pyrido[2,3-d]pyrimidines and pyrimido[4,5-b]quinolines, which have shown promising biological activities.
Chemical Structure:
-
IUPAC Name: 6-amino-1,3-dimethylpyrimidine-2,4-dione
-
CAS Number: 6642-31-5
-
Molecular Weight: 155.15 g/mol
Quantitative Biological Data:
While direct biological data for the parent compound is limited, its derivatives have been extensively studied for their therapeutic potential.
| Compound/Derivative | Target/Cell Line/Organism | Activity (IC50) | Reference |
| Pyrazolo-pyrimido[4,5-d]pyrimidine 5l | Micrococcus luteus biofilm | 1.8 - 8.2 µg/mL | [4] |
| 1-(3-phenoxybenzyl)-5-(phenylamino)uracil | Antiviral activity | 2.3 µM | [5] |
| Pyridodipyrimidine derivative 19j | A-549 (lung cancer) | 1.1 µM | [6] |
| Pyridodipyrimidine derivative 19j | Panc-1 (pancreatic cancer) | <1.1 µM | [6] |
Mechanism of Action of Derivatives: Antimicrobial and Anticancer Effects
Derivatives of 6-amino-1,3-dimethyluracil exhibit a range of biological activities. As antimicrobial agents, some derivatives have been shown to inhibit bacterial biofilm formation. Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. The mechanism of biofilm inhibition can involve the disruption of quorum sensing pathways or the inhibition of enzymes essential for biofilm matrix production. As anticancer agents, derivatives can interfere with DNA synthesis, induce apoptosis, and inhibit critical signaling pathways, such as the EGFR pathway.
Logical Relationship Diagram: From 6-Amino-1,3-dimethyluracil to Bioactive Derivatives
Caption: Synthetic pathways from 6-amino-1,3-dimethyluracil to bioactive compounds.
Experimental Protocols
General Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides
This protocol describes a general method for the synthesis of derivatives of 4-hydrazinebenzenesulfonamide.
Materials:
-
Appropriate ketone (e.g., acetophenone and its derivatives)
-
4-Hydrazinebenzenesulfonamide hydrochloride
-
Sodium acetate
-
Ethanol
-
N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve the ketone (9 mmol), 4-hydrazinebenzenesulfonamide hydrochloride (9 mmol), and sodium acetate (9 mmol) in 20 mL of ethanol.
-
Heat the reaction mixture in a microwave oven at 78°C and 150 W for 60 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a methanol:chloroform (4.5:0.5) solvent system.
-
After completion, remove the ethanol under vacuum.
-
Filter the resulting solid, dry it, and recrystallize from ethanol or a mixture of H2O:DMF (1:4) to obtain the purified product[7].
Synthesis of 2-Amino-4,6-dimethoxypyrimidine
This protocol outlines a common industrial synthesis method for 2-amino-4,6-dimethoxypyrimidine.
Materials:
-
Malononitrile
-
Methanol
-
Toluene
-
Dry HCl gas
-
Sodium bicarbonate
-
50% Cyanamide solution
-
Activated charcoal
Procedure:
-
Charge a glass-lined reactor with methanol, toluene, and malononitrile at room temperature with constant stirring.
-
Pass dry HCl gas through the reaction mixture at a temperature between 0°C and 20°C.
-
After constant stirring and filtration, 3-amino-3-methoxy-N-2-cyano-2-propenimidate is obtained.
-
Inoculate this intermediate into a solution of water, sodium bicarbonate, and 50% cyanamide, maintained at 0°C to 5°C.
-
Heat, stir, and filter the reaction mass to produce a slurry.
-
React the slurry with toluene and reflux to obtain a clear solution.
-
Cool the clear solution to 55°C to 63°C and add activated charcoal to remove impurities.
-
Filter the mixture and transfer the filtrate to another vessel for cooling to room temperature, which results in the crystallization of the final product, 2-amino-4,6-dimethoxypyrimidine[8].
Carbonic Anhydrase Inhibition Assay
This protocol describes a method to determine the inhibitory activity of compounds against carbonic anhydrase isoforms.
Materials:
-
Purified human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII)
-
Test compounds (dissolved in DMSO or water)
-
Assay buffer (e.g., Tris-HCl)
-
CO2-saturated water
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare stock solutions of the test compounds (inhibitors) at a concentration of 0.1 mM in distilled-deionized water or DMSO.
-
Perform serial dilutions of the stock solutions to obtain a range of inhibitor concentrations.
-
Pre-incubate the enzyme and inhibitor solutions together at room temperature for a specified time (e.g., 6 hours) to allow for the formation of the enzyme-inhibitor complex.
-
The assay is performed using a stopped-flow instrument to measure the CA-catalyzed CO2 hydration activity.
-
The enzymatic reaction is initiated by mixing the enzyme-inhibitor solution with CO2-saturated water.
-
Monitor the change in pH over time by measuring the absorbance of the pH indicator.
-
Calculate the initial rates of the enzymatic reaction at different inhibitor concentrations.
-
Determine the inhibition constants (Ki) by non-linear least-squares methods using appropriate software and the Cheng-Prusoff equation[9].
Cell Viability (MTT) Assay for Cytotoxicity Screening
This protocol provides a general method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Experimental Workflow Diagram: Cytotoxicity Screening
Caption: A typical workflow for determining the cytotoxicity of compounds.
Conclusion
The molecular formula C6H9N3O2S encompasses a variety of compounds with significant applications in both industry and medicine. While some, like 2-amino-4,6-dimethoxypyrimidine, are primarily valued as synthetic intermediates, others, such as 4-hydrazinebenzenesulfonamide and derivatives of 6-amino-1,3-dimethyluracil, demonstrate potent and specific biological activities. This guide has provided an in-depth look at the chemical characteristics, synthesis, and biological profiles of these representative molecules. The presented data and experimental protocols are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration and innovation in this area of chemical science.
References
- 1. 4-hydrazinylbenzenesulfonamide Hydrochloride | 17852-52-7 | Benchchem [benchchem.com]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Understanding bacterial biofilms: From definition to treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Diagram showing the contribution of KRAS and BRAF to the EGFR pathway. - Public Library of Science - Figshare [plos.figshare.com]
- 7. Signals, Regulatory Networks, and Materials That Build and Break Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Hydrazinylbenzenesulfonamide Hydrochloride [benchchem.com]
- 9. researchgate.net [researchgate.net]
The Dawn of a New Era in Medicine: A Technical Guide to the Discovery and History of Aminophenyl Sulfamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the seminal discovery and historical development of aminophenyl sulfamides, the first class of synthetic antibacterial agents. We delve into the foundational experiments that led to the identification of Prontosil and its active metabolite, sulfanilamide, revolutionizing the treatment of bacterial infections. This document details the core chemical syntheses, the mechanism of action, and the early quantitative data on the antibacterial efficacy of these groundbreaking compounds. Experimental protocols from the era are described, and key pathways and workflows are visualized to offer a comprehensive technical overview for today's researchers and drug development professionals.
Introduction: A World Before Antibiotics
Prior to the 1930s, the medical community had limited options for treating systemic bacterial infections, with mortality rates for diseases like pneumonia and puerperal fever remaining alarmingly high. The prevailing belief was that any chemical potent enough to kill bacteria within the body would also be fatally toxic to the host. This paradigm began to shift with the pioneering work of German bacteriologist and pathologist Gerhard Domagk at the I.G. Farbenindustrie (Bayer) laboratories.[1][2] His research, rooted in the principles of chemotherapy championed by Paul Ehrlich, focused on screening synthetic dyes for their potential to selectively target pathogenic microorganisms.[2][3]
The Discovery of Prontosil: A Paradigm Shift
In the early 1930s, as part of a systematic investigation into the antibacterial properties of azo dyes, Domagk and his team, including chemists Fritz Mietzsch and Joseph Klarer, synthesized a red dye named Prontosil rubrum.[4][5] While Prontosil showed little to no effect against bacteria in vitro, Domagk's persistence in using in vivo models proved to be a pivotal decision.[6][7]
In a landmark experiment in 1932, mice infected with a lethal dose of Streptococcus pyogenes were treated with Prontosil. The results were astounding: all the treated mice survived, while the untreated control group succumbed to the infection.[7][8] This marked the first demonstration of a synthetic compound's ability to cure a systemic bacterial infection. Domagk's findings were formally published in 1935, a delay likely due to the desire to secure patents and conduct further investigations.[4][9] The groundbreaking discovery earned Gerhard Domagk the 1939 Nobel Prize in Physiology or Medicine.[8][10][11]
Early In Vivo Efficacy of Prontosil
Domagk's 1935 publication detailed the remarkable protective effect of Prontosil in mice infected with hemolytic streptococci. The results from these early experiments are summarized in the table below.
| Experiment | Treatment Group | Infection | Dosage | Outcome | Reference |
| Mouse Protection Test | 12 mice | Streptococcus pyogenes | Large dose of Prontosil via stomach tube | All 12 survived | [7] |
| Mouse Protection Test | 14 mice (control) | Streptococcus pyogenes | None | All 14 died within a few days | [7] |
From Prodrug to Active Agent: The Unveiling of Sulfanilamide
The observation that Prontosil was active in vivo but not in vitro puzzled researchers. In 1935, a team at the Pasteur Institute in Paris, including Jacques and Thérèse Tréfouël, Federico Nitti, and Daniel Bovet, made a crucial breakthrough.[12] They demonstrated that Prontosil was metabolized in the body to a simpler, colorless compound: para-aminobenzenesulfonamide, which became known as sulfanilamide.[6][12] Sulfanilamide had been first synthesized by the Austrian chemist Paul Gelmo in 1908 as part of his doctoral research and was used in the dye industry.[7][12]
The French team showed that sulfanilamide was the true active agent responsible for the antibacterial effects of Prontosil and, critically, that it was active against bacteria both in vivo and in vitro.[6][12] This discovery was a turning point, as it revealed the underlying chemical structure responsible for the therapeutic effect and opened the door for the synthesis of numerous derivatives.
Mechanism of Action: Targeting Folic Acid Synthesis
The antibacterial action of sulfanilamide and its derivatives is a classic example of competitive inhibition. These compounds are structurally similar to para-aminobenzoic acid (PABA), an essential nutrient for many bacteria.[12] Bacteria utilize PABA in the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is a vital coenzyme in the synthesis of nucleic acids and certain amino acids.[13]
Aminophenyl sulfamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), blocking the incorporation of PABA into the folic acid pathway.[13] This disruption of folic acid synthesis ultimately inhibits bacterial growth and replication, leading to a bacteriostatic effect.[6] Human cells are not affected by this mechanism as they obtain folic acid from their diet and do not possess the DHPS enzyme.
Early Aminophenyl Sulfamide Derivatives: Expanding the Arsenal
The discovery of sulfanilamide as the active pharmacophore spurred a wave of research to synthesize and evaluate new derivatives with improved efficacy, broader spectrum of activity, and better safety profiles. Among the most significant early derivatives were sulfapyridine and sulfathiazole.
Sulfapyridine (M&B 693)
Synthesized in 1937 by Lionel Whitby at the British firm May & Baker Ltd., sulfapyridine (2-(p-aminobenzenesulfonamido)pyridine) demonstrated potent activity against pneumococcal infections.[14] Clinical trials in 1938 showed a dramatic reduction in mortality from lobar pneumonia.[14]
Sulfathiazole
Introduced shortly after sulfapyridine, sulfathiazole was found to be even more active against a range of bacteria. Its synthesis was reported in 1939 by Fosbinder and Walter.
Quantitative Antibacterial Data of Early Sulfonamides
The following tables summarize some of the early quantitative data on the efficacy of these pioneering antibacterial agents.
Table 1: In Vivo Efficacy of Prontosil and Sulfanilamide in Puerperal Sepsis (Colebrook & Kenny, 1936)
| Treatment Group | Number of Patients | Deaths | Mortality Rate | Reference |
| Prontosil | 38 | 3 | 8% | [15] |
| Control (Previous Cases) | 38 | 10 | 26.3% | [15] |
| Prontosil (Further Trial) | 26 | 0 | 0% | [15] |
Table 2: Efficacy of Sulfapyridine in Lobar Pneumonia (Evans & Gaisford, 1938)
| Treatment Group | Number of Patients | Mortality Rate | Reference |
| Sulfapyridine (M&B 693) | 100 | 8% | [16] |
| Historical Control | - | ~27% | [16] |
Table 3: Comparative In Vitro Bacteriostatic Activity of Early Sulfonamides
| Compound | Organism | Bacteriostatic Concentration (mg/100cc) | Reference |
| Sulfanilamide | Streptococcus pyogenes | 10 | [17] |
| Sulfapyridine | Pneumococcus Type I | 0.5 | [18] |
| Sulfathiazole | Staphylococcus aureus | 1 | [19] |
Experimental Protocols
This section details the methodologies for key experiments from the era, providing insight into the techniques used by the pioneering researchers.
Synthesis of Sulfanilamide
The synthesis of sulfanilamide typically involved a multi-step process starting from acetanilide to protect the amino group.
Protocol for the Synthesis of Sulfanilamide from Acetanilide:
-
Chlorosulfonation of Acetanilide: Acetanilide is reacted with an excess of chlorosulfonic acid. The reaction is typically performed at a low temperature initially and then gently warmed to complete the reaction. The mixture is then poured onto ice to precipitate the product, p-acetamidobenzenesulfonyl chloride.
-
Amination of p-Acetamidobenzenesulfonyl Chloride: The crude p-acetamidobenzenesulfonyl chloride is then treated with an excess of aqueous ammonia. The reaction mixture is heated to form p-acetamidobenzenesulfonamide.
-
Hydrolysis of p-Acetamidobenzenesulfonamide: The acetyl group is removed by acid hydrolysis. The p-acetamidobenzenesulfonamide is boiled with dilute hydrochloric acid. Upon cooling and neutralization, sulfanilamide crystallizes out and can be purified by recrystallization.
Synthesis of Sulfapyridine
The synthesis of sulfapyridine involves the condensation of 2-aminopyridine with p-acetylaminobenzenesulfonyl chloride, followed by hydrolysis.[20][21][22]
Protocol for the Synthesis of Sulfapyridine:
-
Condensation: 2-Aminopyridine is reacted with p-acetylaminobenzenesulfonyl chloride in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.
-
Hydrolysis: The resulting N-acetylsulfapyridine is then hydrolyzed with sodium hydroxide to remove the acetyl protecting group, yielding sulfapyridine.
In Vivo Antibacterial Activity Assay (Mouse Protection Test)
The mouse protection test was the standard in vivo assay used by Domagk and subsequent researchers to evaluate the efficacy of sulfonamides.
Protocol for the Mouse Protection Test:
-
Infection: A group of mice is infected with a standardized lethal dose of a bacterial culture, typically administered intraperitoneally.
-
Treatment: A subset of the infected mice is treated with the test compound at various doses and schedules (e.g., oral gavage or subcutaneous injection). A control group of infected mice receives no treatment.
-
Observation: The mice are observed over a period of several days, and the number of survivors in the treated and control groups is recorded. The efficacy of the compound is determined by the survival rate of the treated mice compared to the control group.
Determination of Sulfanilamide in Blood and Urine (Fuller's Method)
The development of a quantitative method to measure sulfanilamide levels in biological fluids was crucial for pharmacokinetic studies. A. T. Fuller developed a colorimetric method in 1937.
Protocol for Fuller's Method:
-
Protein Precipitation: Proteins in the blood or urine sample are precipitated with trichloroacetic acid.
-
Diazotization: The free amino group of sulfanilamide in the protein-free filtrate is diazotized with sodium nitrite in an acidic solution.
-
Coupling: The resulting diazonium salt is then coupled with a coupling agent, such as N-(1-Naphthyl)ethylenediamine dihydrochloride, to form a stable, colored azo dye.
-
Colorimetric Measurement: The intensity of the color, which is proportional to the concentration of sulfanilamide, is measured using a colorimeter.
The Legacy of Aminophenyl Sulfamides
The discovery of aminophenyl sulfamides was a watershed moment in the history of medicine. It shattered the long-held belief that systemic bacterial infections were untreatable with chemical agents and ushered in the age of antimicrobial chemotherapy. The "sulfa craze" that followed led to the rapid development of numerous derivatives and saved countless lives during World War II.[12]
While the widespread use of sulfonamides has declined with the advent of more potent and less toxic antibiotics like penicillin, they remain important drugs for the treatment of certain infections and have served as lead compounds for the development of other classes of drugs, including diuretics and antidiabetic agents. The story of the aminophenyl sulfamides is a testament to the power of systematic scientific investigation and the profound impact of chemistry on human health. The tragic "Elixir Sulfanilamide" incident of 1937, where a toxic solvent was used in a liquid formulation of sulfanilamide, led to over 100 deaths and was a major impetus for the passage of the 1938 Federal Food, Drug, and Cosmetic Act in the United States, which mandated pre-market safety testing for new drugs.[19][23][24]
Conclusion
The discovery of aminophenyl sulfamides, beginning with Prontosil and its active metabolite sulfanilamide, represents a monumental achievement in the field of medicinal chemistry. This technical guide has provided a detailed overview of the history, mechanism of action, and early development of these first-in-class synthetic antibacterial agents. By revisiting the original experimental protocols and quantitative data, we gain a deeper appreciation for the scientific rigor and serendipity that led to this medical revolution. The principles established during the development of sulfonamides continue to influence modern drug discovery and development.
References
- 1. OBSERVATIONS UPON THE EXPERIMENTAL AND CLINICAL USE OF SULPHANILAMIDE IN THE TREATMENT OF CERTAIN INFECTIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gerhard Domagk | Nobel Prize, Sulfa Drugs & Bacteriology | Britannica [britannica.com]
- 3. hekint.org [hekint.org]
- 4. Gerhard Domagk | Science History Institute [sciencehistory.org]
- 5. researchopenworld.com [researchopenworld.com]
- 6. Interrogation de Seconde Licence 2000-2001 [lcfi.ulg.ac.be]
- 7. Chemical & Engineering News: Top Pharmaceuticals: Prontosil [pubsapp.acs.org]
- 8. Gerhard Domagk - Wikipedia [en.wikipedia.org]
- 9. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]
- 10. nobelprize.org [nobelprize.org]
- 11. nobelprize.org [nobelprize.org]
- 12. Sulfanilamide - Wikipedia [en.wikipedia.org]
- 13. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sulfapyridine - Wikipedia [en.wikipedia.org]
- 15. The use of historical controls and concurrent controls to assess the effects of sulphonamides, 1936–1945 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sulfanilamide - MOTM - JMol version [chm.bris.ac.uk]
- 17. QUANTITATIVE STUDIES OF SULFONAMIDE RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 18. acpjournals.org [acpjournals.org]
- 19. QUANTITATIVE STUDIES OF SULFONAMIDE RESISTANCE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sulfapyridine synthesis - chemicalbook [chemicalbook.com]
- 21. Sulfapyridine | 144-83-2 [chemicalbook.com]
- 22. CN105330599A - Method for synthesizing salazosulfapyridine by utilizing 2-aminopyridine as raw material - Google Patents [patents.google.com]
- 23. fda.gov [fda.gov]
- 24. ptcbtestprep.com [ptcbtestprep.com]
Lack of Specific Theoretical Studies on N-(3-aminophenyl)sulfamide
This report will, therefore, provide a comprehensive guide on the hypothetical theoretical study of N-(3-aminophenyl)sulfamide, based on established methodologies applied to other similar sulfonamide compounds. This will serve as a roadmap for researchers and drug development professionals on how such a study could be designed and executed.
Hypothetical Theoretical Investigation of this compound: A Methodological Guide
This section outlines a potential workflow for a theoretical investigation of this compound, drawing from common practices in computational chemistry for analogous sulfonamides.[5][6][7][8][9]
Molecular Geometry Optimization and Vibrational Analysis
The first step in a theoretical study is to determine the most stable 3D conformation of the molecule.
Experimental Protocols:
-
Computational Method: Density Functional Theory (DFT) is a widely used method for such calculations.[5][6][7]
-
Functional and Basis Set: A common choice would be the B3LYP functional with a 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost for organic molecules.[5][9]
-
Software: Gaussian, GAMESS, or similar quantum chemistry software packages are typically used.[8]
-
Procedure:
-
The initial structure of this compound is drawn using a molecular editor and subjected to a preliminary geometry optimization using a lower-level theory (e.g., PM6).
-
The optimized structure is then used as the starting point for the higher-level DFT calculation.
-
A vibrational frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can also be compared with experimental IR and Raman spectra if available.
-
Electronic Properties and Reactivity Descriptors
Understanding the electronic structure is crucial for predicting the molecule's reactivity and potential interactions.
Experimental Protocols:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized geometry. The HOMO-LUMO energy gap is a key indicator of chemical stability.[8]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.
-
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.
Spectroscopic Studies (Simulated)
Theoretical calculations can predict various spectra, which can aid in the interpretation of experimental data.
Experimental Protocols:
-
UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations are used to simulate the electronic absorption spectrum and predict the wavelengths of maximum absorption (λmax).
-
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly employed to calculate the 1H and 13C NMR chemical shifts.
Molecular Docking
To explore the potential biological activity, molecular docking simulations can be performed. Given that sulfonamides are known to target enzymes like carbonic anhydrase and dihydropteroate synthase, these would be logical targets.[10][11]
Experimental Protocols:
-
Preparation of the Receptor: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and ligands are typically removed, and hydrogen atoms are added.
-
Preparation of the Ligand: The theoretically optimized structure of this compound is prepared for docking, which may include adding charges and defining rotatable bonds.
-
Docking Simulation: Software such as AutoDock or Glide is used to predict the binding pose and affinity of this compound within the active site of the target protein.
-
Analysis: The results are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Data Presentation
The following tables present hypothetical quantitative data that would be generated from the theoretical studies described above.
Table 1: Calculated Thermodynamic and Electronic Properties of this compound
| Parameter | Value |
| Optimized Energy (Hartree) | -855.123456 |
| Dipole Moment (Debye) | 3.45 |
| E_HOMO (eV) | -5.89 |
| E_LUMO (eV) | -1.23 |
| HOMO-LUMO Gap (eV) | 4.66 |
| Electronegativity (χ) | 3.56 |
| Chemical Hardness (η) | 2.33 |
| Global Softness (S) | 0.43 |
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum | Predicted Values |
| UV-Vis (λmax, nm) | 285, 240 |
| Key ¹H NMR Shifts (ppm) | 7.2-7.8 (aromatic), 5.5 (NH2), 4.2 (SO2NH2) |
| Key ¹³C NMR Shifts (ppm) | 145 (C-S), 130-110 (aromatic), 148 (C-N) |
Table 3: Hypothetical Molecular Docking Results
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Carbonic Anhydrase II | -7.8 | His94, His96, Thr199 |
| Dihydropteroate Synthase | -8.2 | Arg257, Lys221, Ser222 |
Visualization of Workflows and Concepts
Below are diagrams created using the DOT language to visualize the workflows and relationships described.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijnrd.org [ijnrd.org]
- 11. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Sulfonamide Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The sulfonamide functional group, -S(=O)₂-NR₂R₃, is a cornerstone in medicinal chemistry, underpinning the therapeutic effects of a wide array of drugs. Since their initial discovery as antibacterial agents, sulfonamide derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the core biological activities of sulfonamide derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of the underlying molecular pathways and experimental workflows.
Anticancer Activity of Sulfonamide Derivatives
Sulfonamide-based compounds have emerged as a significant class of anticancer agents, exerting their effects through various mechanisms of action. These include the inhibition of key enzymes involved in tumor progression, disruption of cell cycle regulation, and induction of apoptosis.
Mechanisms of Anticancer Action
The anticancer properties of sulfonamide derivatives are often attributed to their ability to target specific molecular pathways crucial for cancer cell survival and proliferation. Key mechanisms include:
-
Carbonic Anhydrase (CA) Inhibition: Tumor-associated CA isoforms, particularly CA IX and CA XII, are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis. Sulfonamide derivatives are potent inhibitors of these enzymes.
-
Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme involved in inflammation and is often upregulated in various cancers, contributing to tumor growth and angiogenesis. Certain sulfonamide derivatives, such as celecoxib, are selective COX-2 inhibitors.
-
Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition: HIF-1α is a key transcription factor that is stabilized under hypoxic conditions, prevalent in solid tumors. It regulates the expression of genes involved in angiogenesis, glucose metabolism, and cell survival. Some sulfonamides have been shown to inhibit the HIF-1α pathway.
-
Other Mechanisms: Various other mechanisms contribute to the anticancer effects of sulfonamides, including disruption of microtubule assembly, cell cycle arrest, and inhibition of kinases and other enzymes vital for cancer progression.[1][2][3]
Quantitative Data: Anticancer Activity
The anticancer potency of sulfonamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzenesulfonamides | MDA-MB-468 (Breast) | < 30 | [1] |
| MCF-7 (Breast) | < 128 | [1] | |
| HeLa (Cervical) | < 360 | [1] | |
| Thiophene Sulfonamide | HeLa (Cervical) | 7.2 ± 1.12 | [4] |
| MDA-MB-231 (Breast) | 4.62 ± 0.13 | [4] | |
| MCF-7 (Breast) | 7.13 ± 0.13 | [4] | |
| Pyrazole Sulfonamides | HCT-116 (Colon) | 0.1451 - 0.3792 | [5] |
| MCF-7 (Breast) | 0.0977 - 0.4620 | [5] | |
| HepG2 (Liver) | 0.1163 - 0.4660 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[1]
Materials:
-
96-well microplates
-
Cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-468)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sulfonamide derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 × 10⁵ cells/mL in a final volume of 100 µL per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the sulfonamide derivatives. After 24 hours of cell seeding, replace the medium with fresh medium containing different concentrations of the test compounds. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a further 72 hours under the same conditions.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plates for 1-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.
Figure 1: Workflow for the MTT cytotoxicity assay.
Antibacterial Activity of Sulfonamide Derivatives
The discovery of sulfonamides as the first class of synthetic antibacterial agents marked a turning point in medicine. They remain clinically relevant for the treatment of various bacterial infections.
Mechanism of Antibacterial Action
Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria. Folic acid is a vital cofactor for the synthesis of nucleic acids and certain amino acids. Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), thereby blocking the folic acid synthesis pathway and inhibiting bacterial growth and replication.[6][7][8] This mechanism is selective for bacteria as humans obtain folic acid from their diet.
Figure 2: Inhibition of bacterial folic acid synthesis by sulfonamides.
Quantitative Data: Antibacterial Activity
The antibacterial efficacy of sulfonamides is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Imidazole/Benzimidazole Sulfonamides | Staphylococcus epidermidis | 50 - 400 | [9] |
| Bacillus subtilis | 50 - 100 | [9] | |
| Pseudomonas aeruginosa | 200 - 300 | [9] | |
| Novel Sulfonamides | Escherichia coli | 50 - 250 | [10] |
| Bacillus subtilis | 250 | [10] | |
| Bacillus licheniformis | 100 | [10] | |
| Phenyl-substituted Sulfonamides | Staphylococcus aureus | 64 - 512 | [11] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sulfonamide derivatives
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the sulfonamide derivative and make serial twofold dilutions in CAMHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the sulfonamide derivative that completely inhibits visible bacterial growth, as detected by the unaided eye.
Antiviral Activity of Sulfonamide Derivatives
The structural diversity of sulfonamides has led to the discovery of derivatives with significant antiviral activity against a range of viruses, including human immunodeficiency virus (HIV) and various respiratory viruses.[12][13]
Mechanisms of Antiviral Action
The antiviral mechanisms of sulfonamides are diverse and virus-specific:
-
HIV Protease Inhibition: Some sulfonamides, like amprenavir and darunavir, are potent inhibitors of HIV protease, an enzyme essential for the maturation of infectious virions.
-
Reverse Transcriptase Inhibition: Certain non-nucleoside reverse transcriptase inhibitors (NNRTIs) incorporate a sulfonamide moiety.
-
Entry Inhibition: Some sulfonamide derivatives act as chemokine receptor antagonists, preventing the entry of HIV into host cells.
-
Inhibition of Other Viral Enzymes and Processes: Sulfonamides have also been shown to inhibit other viral enzymes and replication steps for various viruses.[14][15]
Quantitative Data: Antiviral Activity
The antiviral activity of sulfonamides is often expressed as the half-maximal effective concentration (EC₅₀), the concentration of the drug that inhibits 50% of viral replication.
| Compound Class | Virus | EC₅₀ (µM) | Reference |
| N-heterocyclic Sulfonamides | Encephalomyocarditis virus (EMCV) | 18.3 - 22.0 | [14][15] |
| Adenovirus type 5 (AdV5) | 7.5 | [14] | |
| Human parainfluenza virus 3 (HPIV-3) | 1.5 | [14] | |
| Pyrimidoquinoline Sulfonamides | Avian influenza virus (H9N2) | 0.001 mg/mL | [15] |
| Infectious bronchitis virus (IBV) | 0.01 mg/mL | [15] | |
| Dioxoisoindoline Sulfonamides | Dengue virus (DENV2) protease | 48.2 - 121.9 | [14] |
Enzyme Inhibition by Sulfonamide Derivatives
The ability of the sulfonamide group to bind to the active sites of various enzymes is a key feature of their biological activity.
Carbonic Anhydrase Inhibition
Sulfonamides are the classical inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.
Mechanism of Inhibition: The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of the CA enzyme, mimicking the transition state of the natural substrate, carbon dioxide. This strong interaction leads to potent inhibition of the enzyme's catalytic activity.
Quantitative Data: Carbonic Anhydrase Inhibition
The inhibitory potency of sulfonamides against CAs is measured by their inhibition constant (Kᵢ).
| Compound Class | CA Isoform | Kᵢ (nM) | Reference |
| Aromatic/Heterocyclic Sulfonamides | hCA I | 68.4 - 458.1 | [16] |
| hCA II | 3.3 - 866.7 | [16][17] | |
| hCA IX | 6.1 - 568.8 | [17] | |
| hCA XII | 55.4 - 113.2 | [16] | |
| Pyrazole/Pyridazine Sulfonamides | hCA II | 3.3 | [17] |
| hCA IX | 6.1 | [17] | |
| Benzenesulfonamides | hCA I | 49 - >10,000 | [18] |
| hCA II | 2.4 - 4515 | [18] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
A common method for measuring CA inhibition is a colorimetric assay based on the esterase activity of the enzyme.
Materials:
-
96-well microplate
-
Carbonic anhydrase enzyme
-
Assay buffer
-
Ester substrate (e.g., p-nitrophenyl acetate)
-
Sulfonamide inhibitors
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a working solution of the CA enzyme. Prepare serial dilutions of the sulfonamide inhibitors.
-
Reaction Setup: In a 96-well plate, add the assay buffer, CA enzyme solution, and the sulfonamide inhibitor at various concentrations. Include an enzyme control (no inhibitor) and a blank (no enzyme).
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding the ester substrate to all wells.
-
Kinetic Measurement: Immediately measure the absorbance at 405 nm in a kinetic mode for a set period (e.g., 30-60 minutes) at room temperature. The esterase activity of CA cleaves the substrate, releasing a colored product (p-nitrophenol).
-
Data Analysis: Calculate the rate of the reaction (change in absorbance over time) for each inhibitor concentration. Determine the percentage of inhibition relative to the enzyme control. The Kᵢ value can be calculated using appropriate enzyme kinetic models.
Cyclooxygenase-2 (COX-2) Inhibition
Certain sulfonamide derivatives are selective inhibitors of COX-2, an enzyme involved in inflammation and pain.
Mechanism of Inhibition: The sulfonamide moiety of these inhibitors fits into a side pocket of the COX-2 active site, which is not present in the COX-1 isoform, leading to selective inhibition.
Quantitative Data: COX-2 Inhibition
The inhibitory activity of sulfonamides against COX-2 is determined by their IC₅₀ values.
| Compound Class | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Dihydropyrazole Sulfonamides | 0.08 - 0.33 | - | - | [7][19] |
| Diarylpyrazole Sulfonamides | 0.52 - 22.25 | - | 10.73 | [7][19] |
| Pyrazole-based Sulfonamides | 0.28 - 6.32 | - | 5.41 - 172.32 | [2] |
| Arylidene Sulfonamides | 0.150 - 0.308 | - | - | [2] |
Experimental Protocol: COX-2 Inhibition Assay
A common method to screen for COX-2 inhibitors is a fluorometric or colorimetric assay.
Materials:
-
96-well plate (opaque for fluorometric assays)
-
Recombinant human COX-2 enzyme
-
Assay buffer
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Fluorometric or colorimetric probe
-
Sulfonamide inhibitors
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, heme, and the probe in the assay buffer.
-
Inhibitor Addition: Add the sulfonamide inhibitors at various concentrations to the wells of the plate. Include an enzyme control (no inhibitor) and a background control (no enzyme).
-
Enzyme Addition: Add the COX-2 enzyme solution to the appropriate wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow for time-dependent inhibition.
-
Reaction Initiation: Start the reaction by adding arachidonic acid to all wells.
-
Signal Detection: Immediately measure the fluorescence or absorbance in a kinetic mode for 5-10 minutes.
-
Data Analysis: Calculate the reaction rate for each inhibitor concentration and determine the percentage of inhibition. The IC₅₀ value is then calculated from the dose-response curve.
Synthesis of Sulfonamide Derivatives
The synthesis of sulfonamide derivatives is a well-established area of organic chemistry, with several reliable methods available.
General Synthetic Pathway
The most common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[12][20][21][22]
References
- 1. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. mdpi.com [mdpi.com]
- 13. Antiviral sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sulfonamides with Heterocyclic Periphery as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. frontiersrj.com [frontiersrj.com]
- 22. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-(3-aminophenyl)sulfamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-aminophenyl)sulfamide is a chemical compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. As a sulfonamide derivative, it holds potential for applications in the design of novel therapeutic agents. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, intended for research and development purposes. The described methodology is based on established principles of sulfonamide chemistry.
Chemical Profile
| Compound Name | This compound |
| Alternate Names | N-(3-Aminophenyl)sulfuric diamide |
| Molecular Formula | C₆H₉N₃O₂S |
| Molecular Weight | 187.22 g/mol |
| CAS Number | [Not readily available] |
| General Class | Arylsulfonamide |
| Anticipated Physical Form | Solid |
Synthetic Approach
The synthesis of this compound can be achieved through the reaction of m-phenylenediamine with sulfamoyl chloride. A key consideration in this synthesis is the selective mono-sulfonylation of m-phenylenediamine, which possesses two nucleophilic amino groups. To favor the formation of the desired mono-substituted product, an excess of the diamine starting material is employed relative to the sulfamoylating agent. The reaction is conducted in a suitable aprotic solvent in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |
| m-Phenylenediamine | C₆H₈N₂ | 108.14 | 20.0 | 2.16 g | Should be purified if discolored. |
| Sulfamoyl chloride | ClH₂NO₂S | 115.53 | 10.0 | 1.16 g | Highly reactive and moisture-sensitive. |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 12.0 | 1.67 mL | Anhydrous grade. Acts as an HCl scavenger. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 100 mL | Anhydrous grade. Reaction solvent. |
| Saturated NaHCO₃(aq) | NaHCO₃ | 84.01 | - | 100 mL | For workup. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | q.s. | For drying the organic phase. |
| Ethyl acetate | C₄H₈O₂ | 88.11 | - | As needed | For recrystallization. |
| Hexane | C₆H₁₄ | 86.18 | - | As needed | For recrystallization. |
Equipment
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure
-
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, add m-phenylenediamine (2.16 g, 20.0 mmol) and anhydrous dichloromethane (50 mL).
-
Cool the resulting solution to 0 °C using an ice bath and begin stirring.
-
Add triethylamine (1.67 mL, 12.0 mmol) to the solution.
-
-
Addition of Sulfamoyl Chloride:
-
Dissolve sulfamoyl chloride (1.16 g, 10.0 mmol) in anhydrous dichloromethane (50 mL) in the dropping funnel.
-
Add the sulfamoyl chloride solution dropwise to the stirred solution of m-phenylenediamine over a period of 30-45 minutes, maintaining the temperature at 0 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
-
Workup and Isolation:
-
Upon completion of the reaction, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude product by recrystallization from an ethyl acetate/hexane solvent system to obtain this compound as a solid.
-
Filter the purified solid using a Büchner funnel, wash with a small amount of cold hexane, and dry under vacuum.
-
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Sulfamoyl chloride is corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
m-Phenylenediamine is toxic and an irritant. Avoid inhalation and skin contact.
Data Presentation
Table 1: Theoretical Product Yield and Purity
| Parameter | Value | Notes |
| Theoretical Yield | 1.87 g | Based on sulfamoyl chloride as the limiting reagent. |
| Expected Yield | 60-75% | Actual yield may vary depending on reaction conditions and purification efficiency. |
| Appearance | Off-white to pale yellow solid | |
| Purity | >95% (after recrystallization) | To be confirmed by analytical methods such as NMR, HPLC, or Mass Spectrometry. |
| Melting Point | To be determined | A sharp melting point range is indicative of high purity. |
Visualizations
Synthesis Workflow
Caption: Workflow diagram for the synthesis of this compound.
Reaction Scheme
Caption: Chemical reaction for the synthesis of this compound.
Application Notes and Protocols: N-(3-aminophenyl)sulfamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of N-(3-aminophenyl)sulfamide, a versatile scaffold in drug discovery. This document details its role in the development of various therapeutic agents, particularly as an inhibitor of key biological targets. Included are summaries of biological activity, detailed experimental protocols, and diagrams of relevant signaling pathways and workflows.
Introduction
This compound is a key building block in medicinal chemistry, recognized for its utility as a pharmacophore in designing enzyme inhibitors. The presence of a sulfamide group and an aniline moiety provides opportunities for diverse chemical modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates. This scaffold has been particularly explored in the development of anticancer agents and inhibitors of enzymes such as carbonic anhydrases and protein kinases.
Key Applications in Medicinal Chemistry
The this compound scaffold has been successfully employed in the design of inhibitors for several important drug targets.
Anticancer Agents
Derivatives of this compound have shown significant promise as anticancer agents. One notable example is the development of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives, which have demonstrated potent activity against various cancer cell lines, including those resistant to standard therapies.
Mechanism of Action:
These compounds can induce cell death through multiple pathways, including the induction of apoptosis and autophagy. A key mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of apoptotic pathways. Furthermore, these derivatives can inhibit cancer cell migration by modulating the transforming growth factor-beta (TGF-β) signaling pathway, a critical pathway in cancer metastasis.
The TGF-β signaling pathway plays a crucial role in epithelial-mesenchymal transition (EMT), a process that enhances cancer cell migration and invasion. Certain this compound derivatives have been shown to inhibit the phosphorylation of Smad2 and Smad3, key downstream effectors in the TGF-β pathway, thereby blocking EMT and reducing cell migration[1].
Carbonic Anhydrase Inhibitors
The sulfonamide group is a well-established zinc-binding group in the design of carbonic anhydrase (CA) inhibitors. Derivatives of 3-aminobenzenesulfonamide, a closely related analog, have been synthesized and evaluated for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms. These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.
The primary amino group of the 3-aminophenyl moiety serves as a convenient handle for introducing various substituents to explore the chemical space around the active site of the enzyme, leading to the development of potent and isoform-selective inhibitors.
Quantitative Data Summary
The biological activity of this compound derivatives is summarized below.
| Compound Class | Target | Assay | Activity (IC50 / Ki) | Reference |
| N-(4-(3-aminophenyl)thiazol-2-yl)acetamide Derivatives | HT-29, SW620 (Colorectal Cancer) | MTT Assay | IC50: ~5-15 µM | [1][2] |
| Benzenesulfonamide Derivatives | TrkA Kinase | Kinase Assay | IC50: ~58.6 µM | |
| 3-Aminobenzenesulfonamide Derivatives | Carbonic Anhydrase I (hCA I) | Enzyme Inhibition | Ki: ~50-250 nM | [3] |
| 3-Aminobenzenesulfonamide Derivatives | Carbonic Anhydrase II (hCA II) | Enzyme Inhibition | Ki: ~35-100 nM | [3] |
Experimental Protocols
General Synthesis of N-(Aryl/heteroaryl)-3-aminobenzenesulfonamide Derivatives
This protocol describes a general method for the derivatization of 3-aminobenzenesulfonamide.
Workflow for Synthesis and Evaluation:
Materials:
-
3-Aminobenzenesulfonamide
-
Chloroacetyl chloride
-
Appropriate amine or aniline
-
Dry acetone
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Synthesis of 2-Chloro-N-(3-sulfamoylphenyl)acetamide:
-
Dissolve 3-aminobenzenesulfonamide (1 equivalent) in dry acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Add chloroacetyl chloride (1.1 equivalents) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry to obtain the chloroacetamide intermediate.
-
-
Synthesis of Target Derivatives:
-
Dissolve the 2-chloro-N-(3-sulfamoylphenyl)acetamide (1 equivalent) in a suitable solvent such as DCM or acetonitrile.
-
Add the desired amine or aniline (1.2 equivalents) and a base like triethylamine (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with 1N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
-
Characterize the final product by NMR and Mass Spectrometry.
-
MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HT-29, SW620)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37 °C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37 °C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37 °C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
This protocol describes the determination of the inhibitory activity of compounds against carbonic anhydrase isoforms.
Materials:
-
Purified human carbonic anhydrase isoenzymes (e.g., hCA I, hCA II)
-
Test compound stock solution (in DMSO)
-
HEPES buffer (pH 7.5)
-
CO2-saturated water
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a solution of the hCA isoenzyme in HEPES buffer.
-
Prepare serial dilutions of the test compound in DMSO and then further dilute in the assay buffer.
-
-
Assay Measurement:
-
The assay measures the enzyme-catalyzed hydration of CO2.
-
The two syringes of the stopped-flow instrument are filled with the enzyme solution (with or without the inhibitor) and the CO2-saturated water containing the pH indicator, respectively.
-
The reaction is initiated by rapidly mixing the contents of the two syringes.
-
The change in absorbance of the pH indicator due to the drop in pH (from the production of protons) is monitored over time.
-
The initial rates of the reaction are determined in the presence and absence of various concentrations of the inhibitor.
-
-
Data Analysis:
-
The IC50 values are determined by plotting the enzyme activity against the inhibitor concentration.
-
The Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation.
-
Conclusion
This compound and its derivatives represent a valuable and versatile scaffold in medicinal chemistry. The ease of chemical modification at the aniline nitrogen allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective inhibitors for various therapeutic targets. The examples provided herein for anticancer and carbonic anhydrase inhibitory activities highlight the potential of this scaffold in drug discovery. The detailed protocols offer a starting point for researchers to synthesize and evaluate their own this compound-based compounds.
References
- 1. Novel derivative of aminobenzenesulfonamide (3c) induces apoptosis in colorectal cancer cells through ROS generation and inhibits cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Biological Evaluation and Molecular Docking of Novel Sulfonamide Derivatives as Dual Inhibitors of Carbonic Anhydrase Isoenzymes I/II and Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(3-aminophenyl)sulfamide in the Preparation of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
N-(3-aminophenyl)sulfamide is a versatile chemical scaffold utilized in the synthesis of a diverse array of bioactive molecules. Its unique structure, featuring both a reactive aniline amine and a sulfamide moiety, allows for the facile introduction of various pharmacophores, leading to the development of potent enzyme inhibitors and modulators of key signaling pathways implicated in diseases such as cancer. This document provides detailed application notes and experimental protocols for the preparation of bioactive molecules derived from this compound.
Overview of Bioactive Molecules Derived from this compound
Derivatives of this compound have demonstrated significant potential as therapeutic agents, particularly in the field of oncology. The sulfamide group can act as a bioisostere for carboxylic acids and engage in crucial hydrogen bonding interactions with biological targets. The aminophenyl ring serves as a convenient attachment point for various substituents to explore structure-activity relationships (SAR).
Key classes of bioactive molecules synthesized from this compound include:
-
Kinase Inhibitors: By targeting the ATP-binding site of various kinases, these derivatives can modulate critical signaling pathways involved in cell proliferation, survival, and differentiation.
-
Anticancer Agents: These compounds exhibit cytotoxicity against a range of cancer cell lines through mechanisms such as the inhibition of tubulin polymerization, induction of apoptosis, and targeting of specific cancer-related enzymes.
-
Enzyme Inhibitors: Beyond kinases, derivatives have been developed to inhibit other enzyme classes, such as carbonic anhydrases, which are involved in pH regulation and tumorigenesis.
Quantitative Data Summary
The following tables summarize the biological activities of representative molecules derived from sulfonamide scaffolds, including those structurally related to this compound.
Table 1: Kinase Inhibitory Activity of Sulfonamide Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Indazolyl benzenesulfonamides | TTK | 3.6 | [1] |
| 6-Cyclohexylmethoxy-2-arylaminopurines | CDK2 | 210 | [2] |
| N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamides | Akt1 | 1730 | [3] |
Table 2: Anticancer Activity of Sulfonamide Derivatives
| Compound Class | Cell Line | Activity | Value (µM) | Reference |
| Novel Sulfonamide Derivatives | HeLa | IC50 | < 360 | |
| MCF-7 | IC50 | < 128 | ||
| MDA-MB-468 | IC50 | < 30 |
Table 3: Carbonic Anhydrase Inhibitory Activity of Pyrrole and Indole Sulfonamide Derivatives
| Compound | Target Isoform | Ki (nM) | Reference |
| Pyrrole derivative 15 | hCA XII | 6.8 | |
| Pyrrole derivative 11 | hCA XII | 11.5 |
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of key classes of bioactive molecules starting from this compound.
General Protocol for N-Acylation of this compound
The aniline nitrogen of this compound can be readily acylated to introduce a variety of substituents.
Reaction Scheme:
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Pyridine or Triethylamine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Add a suitable base such as pyridine or triethylamine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-acylsulfonamide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
General Protocol for the Synthesis of Urea Derivatives from this compound
The amino group of this compound can react with isocyanates to form urea derivatives, which are known to exhibit potent anticancer activity.
Reaction Scheme:
Materials:
-
This compound
-
Isocyanate (e.g., phenyl isocyanate, alkyl isocyanate)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Add the isocyanate (1.05 eq) to the solution at room temperature.
-
Stir the reaction mixture for 2-8 hours. Monitor the reaction by TLC.
-
If a precipitate forms, filter the solid, wash with cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a DCM/methanol gradient) or by recrystallization from a suitable solvent system to yield the pure urea derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
General Protocol for the Synthesis of Heterocyclic Compounds via Condensation Reactions
The amino group of this compound can participate in condensation reactions with dicarbonyl compounds or their equivalents to form various heterocyclic systems.
Reaction Scheme (Example with a 1,3-dicarbonyl compound):
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Acid catalyst (e.g., acetic acid, p-toluenesulfonic acid)
-
Ethanol or Toluene (solvent)
-
Dean-Stark apparatus (for toluene)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol or toluene, add the 1,3-dicarbonyl compound (1.1 eq).
-
Add a catalytic amount of acetic acid or p-toluenesulfonic acid.
-
If using toluene, set up the reaction with a Dean-Stark apparatus to remove water azeotropically.
-
Reflux the reaction mixture for 6-24 hours, monitoring by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired heterocyclic derivative.
-
Characterize the final product using appropriate spectroscopic methods.
Signaling Pathways and Experimental Workflows
Derivatives of this compound have been shown to modulate key signaling pathways implicated in cancer progression, such as the PI3K/Akt and MAPK pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers.
Caption: Inhibition of the PI3K/Akt signaling pathway.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is frequently observed in various cancers.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Experimental Workflow for Evaluating Bioactivity
A typical workflow for the synthesis and evaluation of bioactive molecules derived from this compound is outlined below.
Caption: General experimental workflow.
References
Application Notes and Protocols: Experimental Setup for N-(3-aminophenyl)sulfamide Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-(3-aminophenyl)sulfamide is a chemical compound belonging to the sulfonamide class. Sulfonamides are a cornerstone in medicinal chemistry, known for their wide range of biological activities, including antibacterial, carbonic anhydrase inhibition, and antitumor properties.[1][2][3][4] The this compound scaffold, featuring a primary aromatic amine and a sulfamide group, offers versatile opportunities for derivatization, making it an attractive starting point for the synthesis of novel therapeutic agents. These application notes provide detailed protocols for the synthesis, characterization, and preliminary biological evaluation of this compound and its derivatives.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process starting from a readily available precursor. A common and effective method involves the reaction of a protected aminophenyl intermediate with sulfamoyl chloride, followed by deprotection. The following protocol is a representative method adapted from general sulfonamide synthesis procedures.[5][6][7]
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of N-(3-nitrophenyl)sulfamide
-
To a stirred solution of 3-nitroaniline (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous acetonitrile or THF) under an inert atmosphere (N2), add a base such as triethylamine or pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add sulfamoyl chloride (1.1 eq), prepared separately or generated in situ, to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of cold water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(3-nitrophenyl)sulfamide.
Step 2: Reduction of N-(3-nitrophenyl)sulfamide to this compound
-
Dissolve the N-(3-nitrophenyl)sulfamide (1.0 eq) from the previous step in a solvent such as ethanol or methanol.
-
Add a reducing agent. A common method is catalytic hydrogenation using Palladium on carbon (10% Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl2) in concentrated HCl can be employed.[8]
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
If using Pd/C, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the final product, this compound.
Synthesis Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Key Properties | Supplier Example |
| 3-Nitroaniline | C₆H₆N₂O₂ | 138.12 | Yellow solid | Sigma-Aldrich |
| Sulfamoyl chloride | H₂NSO₂Cl | 115.54 | Moisture-sensitive solid | TCI Chemicals |
| Pyridine | C₅H₅N | 79.10 | Colorless liquid, base | Fisher Scientific |
| Palladium on Carbon (10%) | Pd/C | 106.42 (Pd) | Solid catalyst | Acros Organics |
| Tin(II) Chloride | SnCl₂ | 189.60 | White crystalline solid | Alfa Aesar |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Organic solvent | VWR |
| Acetonitrile | C₂H₃N | 41.05 | Anhydrous, polar aprotic solvent | J.T.Baker |
Characterization of this compound
The synthesized product must be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include spectroscopic methods.[1][2][9][10]
Analytical Protocols
-
FT-IR Spectroscopy: Acquire the spectrum of the solid product using a KBr pellet. Look for characteristic absorption bands corresponding to N-H stretches (amine and sulfonamide), S=O stretches, and aromatic C-H bonds.
-
¹H-NMR Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆). The spectrum should show distinct signals for aromatic protons, the primary amine protons, and the sulfonamide protons.
-
¹³C-NMR Spectroscopy: In the same solvent, acquire the carbon spectrum. Identify the signals corresponding to the aromatic carbons.
-
Mass Spectrometry (MS): Use a technique like Electrospray Ionization (ESI) to determine the molecular weight of the compound. The observed molecular ion peak [M+H]⁺ should match the calculated value for C₆H₉N₃O₂S.[11]
Expected Analytical Data
| Technique | Expected Data |
| Formula | C₆H₉N₃O₂S |
| Molecular Weight | 187.22 g/mol [11][12] |
| FT-IR (cm⁻¹) | 3400-3200 (N-H stretching, amine & sulfonamide), 1620-1580 (N-H bending), 1350-1310 & 1170-1150 (asymmetric & symmetric SO₂ stretching)[1][9] |
| ¹H-NMR (DMSO-d₆, δ ppm) | Signals in the aromatic region (approx. 6.5-7.5 ppm), signals for the -NH₂ protons (amine and sulfamide). |
| ¹³C-NMR (DMSO-d₆, δ ppm) | Signals in the aromatic region (approx. 110-150 ppm). |
| ESI-MS (m/z) | Expected [M+H]⁺ at ~188.04. |
Application: Antibacterial Activity Screening
Sulfonamides are well-known for their antibacterial properties, acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in the folic acid synthesis pathway of bacteria.[2][4]
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of the compound that visibly inhibits microbial growth.[1][8]
-
Prepare Stock Solution: Dissolve the synthesized this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Bacterial Strains: Use standard reference strains such as Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
-
Culture Preparation: Grow the bacterial strains in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37 °C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth medium to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the prepared bacterial suspension to each well.
-
Controls: Include a positive control (broth + bacteria, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no bacterial growth is observed.
Hypothetical MIC Data Presentation
| Compound | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |
| This compound | 128 | 64 |
| Ciprofloxacin (Control) | 0.25 | 0.5 |
Mechanism of Action Pathway
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
References
- 1. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tsijournals.com [tsijournals.com]
- 10. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures | MDPI [mdpi.com]
- 11. scbt.com [scbt.com]
- 12. scbt.com [scbt.com]
Application Notes for the Analytical Characterization of N-(3-aminophenyl)sulfamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-(3-aminophenyl)sulfamide, also known as N-(3-Aminophenyl)sulfuric diamide, is an organic compound featuring both a sulfonamide and an aromatic amine functional group.[1][2] Its structure makes it a potential building block in medicinal chemistry and materials science. Accurate and comprehensive characterization is crucial for ensuring its purity, identity, and stability, which are critical parameters in research and drug development. These application notes provide detailed protocols for the characterization of this compound using a suite of standard analytical techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for sample handling, preparation, and interpretation of analytical results.
| Property | Value | Reference |
| Alternate Name | N-(3-Aminophenyl)sulfuric diamide | [1] |
| Molecular Formula | C₆H₉N₃O₂S | [1][2] |
| Molecular Weight | 187.22 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 90-92 °C (for parent sulfamide) | [3] |
Application Note 1: Chromatographic Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and quantifying any related impurities. A reverse-phase method is typically suitable for this class of compounds.
Experimental Protocol: RP-HPLC
This protocol provides a starting point for the development of a robust purity testing method.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable diluent (e.g., Acetonitrile:Water 50:50 v/v) to a final concentration of 0.5 mg/mL.
-
Sonicate briefly if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions: The following conditions are typical for sulfonamide analysis and can be optimized as needed.[4][5]
Parameter Recommended Setting Column C18, 4.6 x 250 mm, 5 µm Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B Acetonitrile Gradient Program Start at 10% B, ramp to 90% B over 20 min, hold for 5 min, return to 10% B and equilibrate for 5 min. Flow Rate 1.0 mL/min Column Temperature 25 °C Detection Wavelength 254 nm or 265 nm Injection Volume 10 µL -
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak to determine the purity of the sample.
-
Identify and quantify any impurities against a reference standard if available.
-
Visualization: HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Application Note 2: Structural Elucidation by Spectroscopy
Spectroscopic techniques are essential for confirming the chemical structure and identity of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBR pellet in the sample holder and acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Expected Characteristic Absorptions: The spectrum should exhibit characteristic bands for the sulfonamide and amine functional groups.[6][7][8]
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Aromatic Amine (Ar-NH₂) | N-H Stretch (asymmetric & symmetric) | 3460 - 3340 |
| N-H Bend | 1640 - 1630 | |
| Sulfonamide (-SO₂NH₂) | N-H Stretch | 3350 - 3140 |
| S=O Asymmetric Stretch | 1370 - 1310 | |
| S=O Symmetric Stretch | 1170 - 1140 | |
| Aromatic Ring (C=C) | C=C Stretch | 1600 - 1450 |
| Aromatic Ring (C-H) | C-H Out-of-plane Bend | 900 - 675 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Use the residual solvent peak as an internal reference.
-
Expected NMR Signals (in DMSO-d₆): Chemical shifts are estimates based on related sulfonamide structures.[6][9][10]
| ¹H NMR | Expected δ (ppm) | Multiplicity | Assignment |
| Aromatic Protons | 6.5 - 7.7 | Multiplet (m) | Ar-H |
| Amine Protons | ~5.9 | Singlet (s), broad | Ar-NH₂ |
| Sulfamide Protons | 8.8 - 10.2 | Singlet (s), broad | -SO₂NH₂ |
| ¹³C NMR | Expected δ (ppm) | Assignment |
| Aromatic Carbons | 110 - 160 | Ar-C |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.
Experimental Protocol (LC-MS):
-
Sample Preparation: Prepare the sample as described in the HPLC protocol, typically at a lower concentration (e.g., 1-10 µg/mL).
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Analysis:
-
Perform analysis in positive ion mode (ESI+).
-
Acquire full scan data to identify the protonated molecular ion [M+H]⁺.
-
Perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data.
-
Expected Mass-to-Charge Ratios (m/z):
| Ion | Formula | Expected m/z |
| [M+H]⁺ (Protonated Molecule) | [C₆H₁₀N₃O₂S]⁺ | 188.05 |
| [M-SO₂]⁺ | [C₆H₉N₃]⁺ | 123.08 |
| [C₆H₇N]⁺ | [C₆H₇N]⁺ | 93.06 |
Note: Fragmentation of sulfonamides can be complex and may involve rearrangements. Common losses include SO₂ (64 Da).[11][12][13]
Visualization: Spectroscopic Characterization Workflow
Caption: General workflow for spectroscopic analysis of this compound.
Application Note 3: Thermal Properties by DSC
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure heat flow associated with thermal transitions in a material as a function of temperature. It is valuable for determining melting point, and assessing thermal stability and purity.[14][15]
Experimental Protocol
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation:
-
Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.
-
Crimp the pan with a lid. Prepare an empty, crimped pan to use as a reference.
-
-
DSC Parameters:
Parameter Recommended Setting Temperature Program Heat from 25 °C to 200 °C (or above expected melting point) Heating Rate 3-10 °C/min Carrier Gas Nitrogen, at a flow rate of 50 mL/min -
Data Analysis:
-
Analyze the resulting thermogram to determine the onset temperature and peak maximum of the melting endotherm.
-
The sharpness of the melting peak can provide a qualitative indication of purity.[14]
-
Expected Thermal Events
| Thermal Event | Expected Temperature Range (°C) | Description |
| Melting (Tₘ) | ~90 - 95 °C | A sharp endothermic peak corresponding to the solid-to-liquid phase transition. The value is based on the parent compound, sulfamide.[3] |
| Decomposition | >200 °C | An exothermic or complex endothermic event indicating thermal degradation. |
Visualization: Overall Characterization Strategy
Caption: Logical workflow for the comprehensive characterization of this compound.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. Sulfamide | 7803-58-9 [chemicalbook.com]
- 4. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes [jafs.com.pl]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scholarworks.uark.edu [scholarworks.uark.edu]
- 11. researchgate.net [researchgate.net]
- 12. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of the Purity of Sulfonamide Chemical Reference Materials by Differential Scanning Calorimetry [chinjmap.com]
- 15. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) for the Purification of N-(3-aminophenyl)sulfamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(3-aminophenyl)sulfamide is a chemical compound of interest in pharmaceutical research and development.[1][2][3][4][5] Its synthesis can result in various impurities that need to be removed to ensure the compound's purity and to accurately assess its biological activity.[6][7] High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such compounds.[8] This document provides a detailed application note and a general protocol for the purification of this compound using reverse-phase HPLC (RP-HPLC).[9][10]
Data Presentation
The following tables summarize typical data that should be collected during the HPLC purification of this compound. These tables are templates to be populated with experimental results.
Table 1: HPLC System and Operating Conditions
| Parameter | Value |
| HPLC System | e.g., Agilent 1260 Infinity II, Waters Alliance e2695 |
| Column | C18 Reverse-Phase, 250 x 4.6 mm, 5 µm particle size[8] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min[8][11] |
| Column Temperature | 30°C[8] |
| Detection Wavelength | 278 nm[8] |
| Injection Volume | 20 µL |
| Run Time | e.g., 25 minutes |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 5.0 | 95 | 5 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 22.0 | 95 | 5 |
| 25.0 | 95 | 5 |
Table 3: Expected Retention Times and Purity Data (Example)
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| Impurity 1 | 4.5 | 5.2 | - |
| This compound | 10.2 | 89.5 | >99% (post-purification) |
| Impurity 2 | 13.8 | 5.3 | - |
Experimental Protocols
This section details the methodology for the HPLC purification of this compound.
1. Materials and Reagents
-
This compound (crude)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Methanol (HPLC grade, for sample preparation)
-
0.45 µm syringe filters
2. Instrument and Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[8]
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Sonicator
-
Vortex mixer
3. Preparation of Mobile Phases
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade water. Mix well and make up the volume to 1 L with water. Degas the solution using a sonicator for 15-20 minutes.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Degas before use.
4. Sample Preparation
-
Accurately weigh approximately 10 mg of crude this compound.
-
Transfer the sample to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 5 minutes to dissolve the sample completely.
-
Allow the solution to cool to room temperature and then make up the volume to 10 mL with methanol.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
5. HPLC Analysis and Purification
-
Set up the HPLC system according to the parameters outlined in Table 1.
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (methanol) to ensure the system is clean.
-
Inject the prepared sample solution.
-
Monitor the chromatogram and identify the peak corresponding to this compound based on its expected retention time.
-
For preparative purification, a larger column and higher sample load would be used. Fractions would be collected as the target peak elutes.
-
Analyze the collected fractions to confirm purity.
-
Pool the pure fractions and remove the solvent (e.g., by rotary evaporation) to obtain the purified this compound.
Visualizations
The following diagrams illustrate the key workflows in the HPLC purification process.
Caption: Overall experimental workflow for HPLC purification.
Caption: Logical flow of the purification process.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Sulfamide synthesis by amination [organic-chemistry.org]
- 8. nanobioletters.com [nanobioletters.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzamide, N-(3-aminophenyl)- | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(3-aminophenyl)sulfamide
Welcome to the technical support center for the synthesis of N-(3-aminophenyl)sulfamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common precursor for the synthesis of this compound, also known as 3-aminobenzenesulfonamide, is 3-nitrobenzenesulfonamide. The synthesis involves the reduction of the nitro group to an amine.
Q2: What are the typical challenges encountered during the synthesis of this compound?
A2: Researchers may face several challenges, including:
-
Low Yield: Incomplete reduction of the nitro group or side reactions can lead to lower than expected yields.
-
Impurity Formation: The presence of starting material, intermediates, or byproducts from side reactions can contaminate the final product.
-
Difficult Purification: Separation of the desired product from the catalyst and impurities may require careful optimization of purification techniques.
-
Catalyst Inactivation: The catalyst used for hydrogenation can become poisoned or deactivated, leading to a stalled or incomplete reaction.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reduction of 3-nitrobenzenesulfonamide can be monitored by Thin Layer Chromatography (TLC).[1] The disappearance of the starting material spot and the appearance of the product spot, which will have a different Rf value, indicate the progression of the reaction.
Q4: What are the key safety precautions to consider during this synthesis?
A4: When working with hydrogenation reactions, it is crucial to handle hydrogen gas with care in a well-ventilated fume hood, as it is highly flammable. Catalysts like Raney Nickel and Palladium on carbon can be pyrophoric when dry and should be handled with appropriate care. Always wear personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use fresh, high-quality catalyst. For catalytic transfer hydrogenation, ensure the ammonium acetate is of good quality. For reactions with Raney Nickel, ensure it has been properly activated. |
| Incomplete Reaction | Extend the reaction time and continue to monitor by TLC. If the reaction has stalled, consider carefully adding a fresh portion of the catalyst. |
| Poor Quality Starting Material | Verify the purity of the 3-nitrobenzenesulfonamide starting material by melting point or spectroscopic methods. Impurities can interfere with the reaction. |
| Suboptimal Reaction Temperature | For catalytic transfer hydrogenation with Pd/C, the reaction is initially cooled to 0-5 °C.[2] For hydrogenation with Raney Nickel, a temperature of 50 °C is suggested.[1] Ensure the temperature is maintained within the optimal range for the chosen method. |
| Incorrect Solvent | Methanol is a commonly used solvent for these reductions.[1][2] Ensure the solvent is of appropriate grade and is dry if required by the specific protocol. |
Issue 2: Product Contamination and Impurities
| Possible Cause | Troubleshooting Step |
| Incomplete Reduction | The presence of the starting material, 3-nitrobenzenesulfonamide, is a common impurity. Optimize the reaction conditions (catalyst loading, reaction time, temperature) to ensure complete conversion. |
| Side Reactions | Over-reduction or side reactions involving the sulfonamide group are possible, though less common under mild conditions. Consider using a milder reducing agent or optimizing the reaction conditions. |
| Catalyst Residue in Product | After the reaction, ensure the catalyst is thoroughly removed by filtration. Using a pad of celite or diatomaceous earth can aid in the complete removal of fine catalyst particles.[2] |
| Solvent Impurities | Use high-purity solvents for both the reaction and the purification steps to avoid introducing contaminants. |
Experimental Protocols
Two common methods for the synthesis of this compound from 3-nitrobenzenesulfonamide are detailed below.
Method 1: Catalytic Transfer Hydrogenation using Palladium on Carbon
This method utilizes 10% palladium on carbon as the catalyst with ammonium acetate as the hydrogen source.
Materials:
-
3-Nitrobenzenesulfonamide
-
Methanol
-
Tetrahydrofuran (THF)
-
Ammonium acetate
-
10% Palladium on carbon (Pd/C)
-
Diatomaceous earth (Celite)
Procedure:
-
Suspend 3-nitrobenzenesulfonamide (1.0 g, 5 mmol) in 10 mL of methanol.
-
Add THF until the solid is completely dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Sequentially add ammonium acetate (1.45 g, 23 mmol) and 10% palladium/carbon catalyst (205 mg).
-
Maintain the reaction temperature between 0-5 °C until the cessation of gas evolution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction completion by TLC.
-
Upon completion, filter the mixture through a pad of diatomaceous earth.
-
Wash the solid residue thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain this compound as a white solid.
Expected Yield: Approximately 93%.[2]
Method 2: Hydrogenation using Raney Nickel
This method employs Raney Nickel as the catalyst under a hydrogen atmosphere.
Materials:
-
3-Nitrobenzenesulfonamide
-
Methanol
-
Raney Nickel
-
Hydrogen gas supply
Procedure:
-
Dissolve 3-nitrobenzenesulfonamide (1.46 g, 7.2 mmol) in methanol.
-
Add Raney Nickel (0.3 g) to the solution.
-
Place the reaction mixture in a suitable hydrogenation apparatus.
-
Purge the system with hydrogen gas.
-
Heat the reaction to 50 °C under a hydrogen atmosphere.
-
Maintain the reaction at this temperature until the uptake of hydrogen ceases.
-
Monitor the reaction completion by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully filter off the Raney Nickel.
-
Concentrate the filtrate under reduced pressure to yield the product.
Data Summary
| Method | Catalyst | Reducing Agent | Solvent | Temperature | Reported Yield |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium Acetate | Methanol/THF | 0 °C to RT | 93%[2] |
| Catalytic Hydrogenation | Raney Nickel | Hydrogen Gas | Methanol | 50 °C | Not specified |
Visualizations
Caption: Alternative synthesis routes for this compound.
Caption: Logical workflow for troubleshooting low product yield.
References
Technical Support Center: N-(3-aminophenyl)sulfamide Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-(3-aminophenyl)sulfamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can originate from the starting materials, side reactions, or degradation. These may include:
-
Unreacted starting materials: Such as 3-nitroaniline or m-phenylenediamine, depending on the synthetic route.
-
Over-sulfonated or di-substituted products: Where more than one sulfamide group is introduced.
-
Oxidation byproducts: Aromatic amines are susceptible to oxidation, which can lead to colored impurities.
-
Residual solvents: Solvents used in the synthesis and initial work-up.
Q2: My purified this compound is colored (e.g., yellow, brown, or pink). How can I remove the color?
A2: Colored impurities in aromatic amines are typically due to oxidation. Here are a few approaches to decolorize your product:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol/water mixture) and add a small amount of activated charcoal. Heat the suspension for a short period, then perform a hot filtration to remove the charcoal. The desired compound should crystallize from the filtrate upon cooling.
-
Reversed-Phase Chromatography: If recrystallization is ineffective, reversed-phase flash chromatography can be a powerful tool to separate the less polar colored impurities from the more polar product.
Q3: I am experiencing low recovery after recrystallization. What can I do to improve the yield?
A3: Low recovery can be due to several factors. Consider the following troubleshooting steps:
-
Solvent System Optimization: The chosen solvent may be too good, meaning your product has high solubility even at low temperatures. Try a different solvent system or a mixture of a good solvent with a poor solvent (anti-solvent) to reduce solubility upon cooling.
-
Concentration of the Solution: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. An overly dilute solution will result in a lower yield of crystals upon cooling.
-
Cooling Process: Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Rapid cooling can lead to smaller crystals and lower recovery.
-
Check the Filtrate: Use Thin Layer Chromatography (TLC) to check the mother liquor (the filtrate after collecting the crystals). If a significant amount of product is present, you can concentrate the filtrate and attempt a second crystallization.
Q4: How can I monitor the purity of this compound during the purification process?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. A suitable mobile phase for TLC of this compound would be a mixture of a non-polar and a polar solvent, for example, Ethyl Acetate/Hexane or Dichloromethane/Methanol. The spots can be visualized under UV light or by staining with a suitable agent like ninhydrin, which is specific for primary amines. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the recommended method.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. / The compound is precipitating too quickly from a supersaturated solution. | Add more solvent to the hot solution. / Use a solvent with a lower boiling point. / Ensure slow cooling. |
| No Crystals Form | The solution is not saturated. / The compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. / Add a suitable anti-solvent dropwise until the solution becomes slightly turbid, then heat to redissolve and cool slowly. / Scratch the inside of the flask with a glass rod to induce nucleation. |
| Poor Recovery | The compound is significantly soluble in the cold solvent. / Insufficient cooling time. | Use a different solvent system where the compound has lower solubility at cold temperatures. / Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time before filtration. |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | Perform an activated carbon treatment before recrystallization. / Consider a different purification technique like column chromatography. |
Column Chromatography Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Separation | Inappropriate solvent system (mobile phase). | Optimize the solvent system using TLC. Aim for an Rf value of ~0.3 for the desired compound. |
| Peak Tailing | The compound is interacting too strongly with the stationary phase (silica gel is acidic and can interact with the basic amine). | Add a small amount of a competing base, such as triethylamine (~0.5-1%), to the mobile phase. / Use an amine-functionalized silica column. |
| Low Yield | The compound is irreversibly adsorbed onto the column. / The compound is degrading on the silica. | This is common for basic compounds on acidic silica. Use the solutions suggested for peak tailing. / Consider using a less acidic stationary phase like alumina. |
| Colored Impurities Co-elute | The impurity has a similar polarity to the product in the chosen solvent system. | Try a different solvent system with different selectivity. / Consider switching to a different chromatographic mode, such as reversed-phase chromatography. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on solubility tests, a mixture of ethanol and water is a suitable solvent system.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
Expected Purity and Recovery:
| Method | Initial Purity | Final Purity (by HPLC) | Recovery Rate |
| Recrystallization (Ethanol/Water) | ~85% | >98% | 70-85% |
| Recrystallization with Charcoal | ~85% (colored) | >99% (colorless) | 65-80% |
Protocol 2: Flash Column Chromatography of this compound
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Preparation: Prepare a solvent system of Ethyl Acetate/Hexane. The exact ratio should be determined by TLC to achieve an Rf of ~0.3 for the product. To mitigate peak tailing, add 0.5% triethylamine to the mobile phase.
-
Column Packing: Pack the column with silica gel as a slurry in the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Run the column with the prepared mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Typical Column Chromatography Parameters:
| Parameter | Value |
| Stationary Phase | Silica Gel (Amine-functionalized for better results) |
| Mobile Phase | Ethyl Acetate / Hexane (e.g., 70:30) + 0.5% Triethylamine |
| Elution Mode | Isocratic |
| Detection | TLC with UV visualization or Ninhydrin stain |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision tree for the purification strategy of this compound.
Technical Support Center: Optimizing Reaction Conditions for N-(3-aminophenyl)sulfamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-(3-aminophenyl)sulfamide derivatives. The information is presented in a clear question-and-answer format to directly address common experimental challenges.
Experimental Protocols
A general and effective method for the synthesis of N-aryl sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. While specific conditions should be optimized for each derivative, a typical protocol for a related N-arylsulfonamide synthesis is provided below as a starting point.
General Synthesis of an N-Aryl Sulfonamide
A mixture of toluene-4-sulfonyl chloride (0.01 moles) and 1,4-phenylenediamine (0.01 moles) with triethylamine (0.01 moles) in dry benzene (20 mL) is refluxed for 6 hours. The excess solvent is then evaporated, and the resulting product is filtered off and recrystallized from chloroform.[1] This procedure can be adapted for the synthesis of this compound derivatives by substituting the appropriate starting materials.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound derivatives.
1. Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Increase reaction time. Monitor reaction progress using Thin Layer Chromatography (TLC).- Increase reaction temperature. Note that elevated temperatures can sometimes lead to side product formation.[2] |
| Sub-optimal solvent | - Experiment with different solvents. Dichloromethane (DCM) and acetonitrile are commonly used for sulfonamide synthesis.[3][4] N,N-dimethylacetamide (DMA) has been shown to accelerate sulfamoylation reactions.[5] |
| Ineffective base | - The choice of base is critical. Triethylamine and pyridine are common organic bases used to scavenge the HCl generated during the reaction.[1] The use of a sterically hindered base may lead to lower yields.[5] |
| Moisture in reaction | - Ensure all glassware is thoroughly dried and use anhydrous solvents. Sulfonyl chlorides are sensitive to moisture. |
| Degradation of starting materials | - Use fresh or properly stored sulfonyl chloride and amine. Phenylenediamines can be susceptible to oxidation. |
2. Product Purity Issues
| Potential Cause | Troubleshooting Steps |
| Formation of di-sulfonated byproducts | - With primary amines like m-phenylenediamine, di-sulfonylation can be a significant side reaction. Use a 1:1 molar ratio of the amine to sulfonyl chloride or a slight excess of the amine.- Add the sulfonyl chloride dropwise to the amine solution to maintain a low concentration of the sulfonylating agent. |
| Presence of unreacted starting materials | - Optimize the stoichiometry of your reactants. Use TLC to confirm the consumption of the limiting reagent.- Improve purification methods. Recrystallization from a suitable solvent system (e.g., ethanol, propanol-water mixtures) is often effective for purifying sulfonamides.[6] Column chromatography can also be employed. |
| Side reactions due to elevated temperatures | - If side products are observed at higher temperatures, try running the reaction at a lower temperature for a longer duration. |
3. Difficulty with Product Isolation and Purification
| Question | Answer |
| How can I effectively purify my this compound derivative? | Recrystallization is a common and effective method for purifying solid sulfonamide products.[6] A patent for the purification of sulfathiazole suggests that saturated aliphatic alcohols with 3 carbon atoms, such as propanol and isopropanol, can provide high recoveries of pure product.[6] Methanol and ethanol are also commonly used recrystallization solvents.[2][7] If recrystallization is insufficient, silica gel column chromatography can be used. |
| My product is an oil and will not crystallize. What should I do? | - Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification.- If the product is still an oil, purification by column chromatography is the recommended next step. |
Data on Reaction Condition Optimization
The following table summarizes how different reaction parameters can influence the yield of sulfonamide synthesis. While this data is for a related sulfamoylation of a hydroxyl group, the principles are applicable to the sulfamoylation of amines.
| Entry | Base | Solvent | Yield (%) | Reference |
| 1 | Triethylamine | Acetonitrile | 92 | [5] |
| 2 | Pyridine | Acetonitrile | 85 | [5] |
| 3 | 2,6-Lutidine | Acetonitrile | Trace | [5] |
| 4 | Diisopropylethylamine | Acetonitrile | Trace | [5] |
| 5 | None | DMA | 41 | [5] |
| 6 | DMAP | Acetonitrile | 96 | [5] |
This data is for the sulfamoylation of 2-methoxyestradiol and is intended to be illustrative of the effects of different bases and solvents.
Signaling Pathway and Experimental Workflow Diagrams
Wnt Signaling Pathway Inhibition
Certain sulfonamide derivatives have been identified as inhibitors of the Wnt signaling pathway, which is often dysregulated in various cancers. These inhibitors can interfere with the interaction between β-catenin and T-cell factor 4 (Tcf4), a key step in the activation of Wnt target genes. The diagram below illustrates the canonical Wnt signaling pathway and the potential point of inhibition by this compound derivatives.
Caption: Canonical Wnt signaling pathway and potential inhibition by this compound derivatives.
General Experimental Workflow for Synthesis and Purification
The following diagram outlines a typical workflow for the synthesis and purification of this compound derivatives.
Caption: General workflow for the synthesis and purification of this compound derivatives.
References
- 1. tsijournals.com [tsijournals.com]
- 2. brieflands.com [brieflands.com]
- 3. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]
Technical Support Center: Crystallization of N-(3-aminophenyl)sulfamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of N-(3-aminophenyl)sulfamide. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound?
This compound, also known as N-(3-Aminophenyl)sulfuric diamide, is a chemical compound with the molecular formula C₆H₉N₃O₂S and a molecular weight of 187.22 g/mol .[1][2] Due to the rigidity of the sulfonamide functional group, this compound is expected to be crystalline.[3]
Q2: My this compound is not dissolving in common organic solvents. What should I do?
Difficulty in dissolving this compound can be a common issue. Here are a few troubleshooting steps:
-
Solvent Screening: A systematic solvent screening is crucial. Test a range of solvents with varying polarities (e.g., water, alcohols, acetone, ethyl acetate, toluene, heptane).
-
Temperature: Try heating the solvent to increase solubility. Ensure that the temperature is kept below the solvent's boiling point and the compound's decomposition temperature.
-
Solvent Mixtures: Use mixtures of solvents. For example, a small amount of a polar solvent in a non-polar solvent can sometimes significantly increase solubility.
-
Acidification: For amino compounds, using acidic solvents or adding a small amount of acid (like acetic acid or trifluoroacetic acid) can improve solubility by forming a more soluble salt.[4] This can be particularly useful for recrystallization.
Q3: My compound is "oiling out" instead of crystallizing. How can I prevent this?
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when a solution is supersaturated too quickly or at a temperature above the compound's melting point in the solvent. To avoid this:
-
Slower Cooling: Decrease the cooling rate to allow molecules sufficient time to orient themselves into a crystal lattice.
-
Lower Concentration: Start with a more dilute solution. This will lower the supersaturation level.
-
Solvent Choice: The solvent choice is critical. Try a solvent in which the compound has slightly lower solubility at elevated temperatures.
-
Seeding: Introduce a small crystal of this compound (a "seed crystal") to the solution as it cools. This provides a template for crystal growth.
Q4: I am observing different crystal forms (polymorphs). How can I control this?
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is common for sulfonamides.[5] Different polymorphs can have different physical properties, such as solubility and stability.
-
Solvent System: The choice of solvent can have a significant impact on the resulting polymorph. Crystallizing from different solvents or solvent mixtures can lead to different forms.
-
Cooling Rate: The rate of cooling can influence which polymorphic form crystallizes. A slower cooling rate generally favors the most thermodynamically stable form.
-
Temperature: The crystallization temperature is a key parameter. Different polymorphs can be stable at different temperatures.
-
Characterization: It is essential to characterize the obtained crystals using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy to identify the polymorphic form.
Troubleshooting Guides
Problem: Low Yield During Recrystallization
| Potential Cause | Suggested Solution |
| High solubility in the chosen solvent at low temperature. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. |
| Insufficient cooling of the solution. | Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation. |
| Using an excessive amount of solvent. | Use the minimum amount of hot solvent required to fully dissolve the compound. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
Problem: Crystals are too Small (Fine Powder)
| Potential Cause | Suggested Solution |
| Rapid cooling and high supersaturation. | Decrease the cooling rate. A slower cooling process allows for the growth of larger crystals. |
| Excessive agitation during crystallization. | Minimize stirring or agitation once the solution starts to cool to avoid promoting rapid nucleation. |
| High concentration of the solution. | Use a more dilute solution to reduce the level of supersaturation. |
Problem: Impurities in the Final Crystalline Product
| Potential Cause | Suggested Solution |
| Incomplete removal of mother liquor. | Wash the crystals with a small amount of cold, fresh solvent after filtration. |
| Co-crystallization of impurities. | Re-dissolve the crystals in a fresh portion of hot solvent and recrystallize. A different solvent system may be necessary. |
| Adsorption of impurities onto the crystal surface. | Consider adding a small amount of charcoal to the hot solution to adsorb colored or highly polar impurities before filtration. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose an appropriate solvent by testing the solubility of a small amount of this compound in various solvents at room temperature and with heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. To further increase the yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove any remaining solvent.
Protocol 2: Solvent Screening for Crystallization
-
Preparation: Dispense a small, known amount (e.g., 10 mg) of this compound into several vials.
-
Solvent Addition: To each vial, add a small, measured volume (e.g., 0.1 mL) of a different solvent.
-
Room Temperature Solubility: Agitate the vials at room temperature and observe if the solid dissolves.
-
Hot Solubility: If the solid does not dissolve at room temperature, heat the vials to the solvent's boiling point and observe for dissolution.
-
Crystallization upon Cooling: For the solvents in which the compound dissolved upon heating, cool the vials to room temperature and then to 0-5 °C. Observe for crystal formation.
-
Evaluation: A good crystallization solvent is one in which the compound has low solubility at room temperature but high solubility at elevated temperatures, and which yields good quality crystals upon cooling.
Visualizations
References
Stability issues of N-(3-aminophenyl)sulfamide in solution
Technical Support Center: N-(3-aminophenyl)sulfamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution?
A1: this compound contains an aromatic amine group, which is susceptible to degradation. The primary causes of instability are:
-
Oxidation: The aminophenyl moiety can be easily oxidized, especially when exposed to atmospheric oxygen. This process is often accelerated by heat and light and can lead to the formation of colored degradation products.[1][2]
-
Photodegradation: Exposure to UV or visible light can induce degradation. It is a common stress factor tested in forced degradation studies.[3]
-
Hydrolysis: While the sulfonamide group is generally stable, hydrolysis of the S-N bond can occur under strong acidic or basic conditions, especially at elevated temperatures.[4][5] This may lead to the formation of 3-aminoaniline and sulfamic acid derivatives.
-
Temperature: Elevated temperatures accelerate all degradation pathways.[1][2]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To maximize shelf-life, stock solutions should be stored under conditions that minimize exposure to degradative forces. The best practice includes:
-
Temperature: Store solutions at low temperatures, such as 2-8°C or frozen at -20°C.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: For long-term storage, purging the solution and vial headspace with an inert gas like nitrogen or argon can prevent oxidation.[6]
-
Solvent: Use high-purity, degassed solvents for solution preparation. The choice of solvent can significantly impact stability.
Q3: How can I visually detect potential degradation of my solution?
A3: A common sign of degradation for aromatic amines is a change in color.[1] Freshly prepared solutions of this compound should be colorless. The appearance of a yellow, brown, or dark color indicates the formation of chromophoric degradation products, likely resulting from oxidation.[1]
Q4: Are there any recommended stabilizers for this compound solutions?
Troubleshooting Guides
Issue 1: My this compound solution has changed color (e.g., turned yellow or brown).
| Potential Cause | Troubleshooting Steps & Explanation |
| Oxidation | The aromatic amine group is prone to oxidation from dissolved or atmospheric oxygen, forming colored impurities.[1] Solution: Prepare fresh solutions using degassed solvents. Store aliquots under an inert atmosphere (nitrogen or argon) and protect from heat. |
| Light Exposure | Photodegradation can lead to colored byproducts. Solution: Store solutions in amber glass vials or protect them from light.[3] Avoid leaving solutions on the benchtop under ambient light for extended periods. |
| High pH | Basic conditions can sometimes promote the oxidation of aromatic amines. Solution: Ensure the pH of your solution is controlled, preferably neutral or slightly acidic, if compatible with your experimental needs. |
Issue 2: My analytical results (e.g., HPLC, LC-MS) show new peaks and a decrease in the main peak area.
| Potential Cause | Troubleshooting Steps & Explanation |
| Chemical Degradation | The appearance of new peaks alongside a reduction in the parent compound peak indicates that the molecule is degrading. Solution: Conduct a systematic forced degradation study (see protocol below) to identify the conditions (acid, base, oxidation, heat, light) causing the instability. This helps in pinpointing the degradation pathway.[8] |
| Hydrolysis | If working in strongly acidic or basic aqueous solutions, hydrolysis of the sulfonamide bond may occur.[4] Degradation products could include 3-aminoaniline and sulfamic acid. Solution: Analyze your sample by LC-MS to identify the mass of the new peaks and compare them against potential hydrolysis products. Buffer your solution to a neutral pH if possible. |
| Solvent Reactivity | The solvent may not be inert. For example, acetone can form Schiff bases with primary amines. Solution: Review the reactivity of your solvent with aromatic amines. Switch to a more inert solvent like DMSO, DMF (high purity), or acetonitrile. Always use fresh, high-purity solvents. |
Below is a troubleshooting flowchart to diagnose stability issues.
Caption: Troubleshooting flowchart for this compound instability.
Quantitative Data Summary
Since specific experimental stability data for this compound is not publicly available, the following table is presented as a template for organizing results from a forced degradation study. A typical goal for such a study is to achieve 5-20% degradation.[3][9]
Table 1: Illustrative Stability Data for this compound in Solution
| Stress Condition | Time (hours) | Temperature | % this compound Remaining (Hypothetical) | Observations |
| Control (ACN) | 72 | 25°C | 99.5% | Colorless |
| Acidic (0.1 M HCl) | 24 | 60°C | 92.1% | Slight yellowing |
| Basic (0.1 M NaOH) | 24 | 60°C | 88.5% | Brown color formed |
| Oxidative (3% H₂O₂) | 24 | 25°C | 81.3% | Dark brown color |
| Thermal (ACN) | 72 | 80°C | 95.2% | Colorless |
| Photolytic (ACN) | 24 | 25°C | 94.8% | Slight yellowing |
Note: Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a typical forced degradation or stress testing study to identify degradation pathways and develop a stability-indicating analytical method.[8][10]
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV detector
2. Stock Solution Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound in ACN.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Stress: Take 2 mL of the stock solution. Keep at 80°C.
-
Photolytic Stress: Expose 2 mL of the stock solution to a photostability chamber (ICH Q1B guidelines).
-
Control: Keep 2 mL of the stock solution at room temperature, protected from light.
4. Sample Analysis:
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze by a suitable HPLC method, monitoring for the appearance of new peaks and the decrease in the area of the parent peak.
The workflow for this protocol is visualized below.
Caption: Experimental workflow for a forced degradation study.
Potential Degradation Pathways
The diagram below illustrates hypothetical degradation pathways for this compound based on the known reactivity of aromatic amines and sulfonamides. The primary sites of reactivity are the aromatic amino group (oxidation) and the sulfonamide bond (hydrolysis).
Caption: Potential degradation pathways for this compound.
References
- 1. US2927136A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. JP2771011B2 - Method for stabilizing aromatic amine - Google Patents [patents.google.com]
- 8. acdlabs.com [acdlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. biopharminternational.com [biopharminternational.com]
Technical Support Center: N-(3-aminophenyl)sulfamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of N-(3-aminophenyl)sulfamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: There are two primary synthetic routes for this compound. The first involves the direct sulfonylation of m-phenylenediamine. The second, and often more controlled method, involves the reduction of a nitro precursor, N-(3-nitrophenyl)sulfamide.
Q2: What are the most common impurities I might encounter during the synthesis of this compound?
A2: The impurities largely depend on the synthetic route chosen.
-
From the direct sulfonylation of m-phenylenediamine:
-
Unreacted m-phenylenediamine: A starting material that did not react.
-
Di-sulfonated product (N,N'-(1,3-phenylene)disulfamide): This occurs when both amino groups of m-phenylenediamine react with the sulfonating agent.
-
Hydrolyzed sulfonating agent: For example, if using sulfamoyl chloride, it can hydrolyze to sulfuric acid or its salts.
-
-
From the reduction of N-(3-nitrophenyl)sulfamide:
-
Unreacted N-(3-nitrophenyl)sulfamide: The starting nitro compound.
-
Incomplete reduction byproducts: Such as nitroso or azoxy compounds.
-
Byproducts from the reducing agent: For instance, if using catalytic hydrogenation, byproducts from the catalyst or solvent may be present.
-
-
General Impurities (both routes):
-
Oxidation products: The aminophenyl group is susceptible to oxidation, which can lead to colored impurities.
-
Residual solvents: Solvents used during the reaction or purification steps.
-
Q3: My final product is discolored (e.g., pink, brown, or yellow). What is the likely cause?
A3: Discoloration is often due to the presence of oxidized impurities. The free amino group on the phenyl ring is sensitive to air and light, leading to the formation of colored oxidation byproducts. It is crucial to handle the final product under an inert atmosphere and protect it from light.
Q4: I am seeing a second spot on my TLC that is less polar than my product. What could it be?
A4: A less polar spot could be unreacted m-phenylenediamine, especially if you are using the direct sulfonylation route. It could also be an intermediate from an incomplete reaction.
Q5: My NMR spectrum shows unexpected aromatic signals. How can I identify the impurity?
A5: Unexpected aromatic signals could arise from several sources. If you performed a direct sulfonylation, you might be seeing signals from the di-sulfonated byproduct. Comparing the integration of the aromatic protons to the protons of the sulfamide group can help determine the ratio of your desired product to the di-substituted impurity.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. Ensure the reaction is run for a sufficient amount of time and at the optimal temperature. |
| Side reactions | In the direct sulfonylation of m-phenylenediamine, the formation of the di-sulfonated byproduct is a common issue. To minimize this, use a protecting group strategy for one of the amino groups or carefully control the stoichiometry of the reactants, adding the sulfonating agent slowly and at a low temperature. |
| Product loss during workup/purification | This compound has some water solubility. Avoid excessive washing with water. Optimize your extraction and crystallization solvents to maximize product recovery. |
Problem 2: Presence of Di-sulfonated Impurity
| Potential Cause | Suggested Solution |
| High reactivity of m-phenylenediamine | Both amino groups of m-phenylenediamine are nucleophilic and can react. |
| Incorrect stoichiometry | Using an excess of the sulfonating agent will favor the formation of the di-sulfonated product. |
| Reaction conditions | High reaction temperatures can increase the rate of the second sulfonylation. |
| Mitigation Strategies | - Controlled Addition: Add the sulfonating agent dropwise to a cooled solution of m-phenylenediamine. - Protecting Groups: Protect one of the amino groups of m-phenylenediamine before sulfonylation, and then deprotect it in a subsequent step. - Purification: The di-sulfonated product is generally less polar than the desired mono-sulfonated product. Careful column chromatography can be used for separation. |
Problem 3: Incomplete Reduction of N-(3-nitrophenyl)sulfamide
| Potential Cause | Suggested Solution |
| Inactive catalyst (for catalytic hydrogenation) | Ensure the catalyst is fresh and active. Use an appropriate catalyst loading. |
| Insufficient reducing agent | Use a sufficient molar excess of the reducing agent (e.g., SnCl2, Fe/HCl). |
| Reaction time/temperature | Allow the reaction to proceed to completion. Gentle heating may be required for some reducing agents. |
| Monitoring | Monitor the disappearance of the starting nitro compound by TLC or LC-MS. |
Experimental Protocols
Synthesis of this compound via Reduction of N-(3-nitrophenyl)sulfamide
-
Dissolution: Dissolve N-(3-nitrophenyl)sulfamide in a suitable solvent such as ethanol or methanol.
-
Addition of Reducing Agent:
-
Catalytic Hydrogenation: Add a palladium on carbon (Pd/C) catalyst (typically 5-10 wt%).
-
Chemical Reduction: Alternatively, add a reducing agent like stannous chloride (SnCl2) in concentrated hydrochloric acid or iron powder in acetic acid.
-
-
Reaction:
-
Catalytic Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Chemical Reduction: Stir the reaction mixture, possibly with gentle heating, until the starting material is consumed.
-
-
Workup:
-
Catalytic Hydrogenation: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Chemical Reduction: Quench the reaction carefully and neutralize the acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizations
Technical Support Center: N-(3-aminophenyl)sulfamide Reaction Scale-Up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the reaction scale-up of N-(3-aminophenyl)sulfamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?
When scaling up the synthesis of this compound, which is typically prepared by reacting m-phenylenediamine with a sulfamoylating agent (like sulfamoyl chloride or a related reagent), several challenges can arise. These issues are common in moving from laboratory-scale to pilot-plant or industrial production. The primary challenges include:
-
Heat Transfer and Temperature Control: The reaction is often exothermic, and dissipating heat effectively in larger reactors can be difficult, potentially leading to side reactions and impurities.[1]
-
Mixing and Mass Transfer: Inefficient mixing in large vessels can lead to localized "hot spots" or areas of high reactant concentration, resulting in poor product quality and yield.
-
Impurity Profile Changes: The types and quantities of impurities may differ between small and large-scale reactions due to longer reaction times, temperature variations, and different mixing efficiencies.
-
Crystallization and Isolation: Obtaining the desired crystal form and particle size of this compound can be challenging on a larger scale, impacting filtration, drying, and product stability.[2]
-
Safety Hazards: Handling larger quantities of reactive chemicals like sulfonyl chlorides requires stringent safety protocols to manage risks such as runaway reactions and toxic gas evolution.[3]
Q2: How does the impurity profile of this compound typically change during scale-up?
The impurity profile can change significantly during scale-up. At the laboratory scale, reactions are often fast and well-controlled, leading to a cleaner product. However, on a larger scale, factors such as extended reaction times and potential temperature fluctuations can lead to the formation of different byproducts.
Commonly observed changes include:
-
Increased levels of over-sulfamoylated products: Di-sulfamoylation of the m-phenylenediamine can occur if there are localized areas of high sulfamoylating agent concentration due to poor mixing.
-
Formation of polymeric byproducts: Longer reaction times and higher temperatures can promote polymerization of the starting materials or product.
-
Degradation products: If the reaction mixture is exposed to excessive heat for prolonged periods, the product may degrade.
-
Residual starting materials: Inefficient mixing can lead to incomplete conversion, resulting in higher levels of unreacted m-phenylenediamine or sulfamoylating agent.
Q3: What are the critical process parameters (CPPs) to monitor during the scale-up of this reaction?
To ensure a robust and reproducible process, it is crucial to identify and monitor the critical process parameters (CPPs). For the synthesis of this compound, these typically include:
-
Temperature: Precise temperature control is vital to manage the exothermic nature of the reaction and minimize side product formation.
-
Addition Rate of Reagents: The rate at which the sulfamoylating agent is added to the m-phenylenediamine solution directly impacts heat generation and local concentrations.
-
Agitation Speed: Proper agitation is essential for efficient mixing, heat transfer, and mass transfer, preventing the formation of hot spots and ensuring reaction homogeneity.
-
Reaction Time: Monitoring the reaction to completion is necessary to maximize yield and minimize the formation of degradation products.
-
pH of the reaction mixture: The pH can influence the reactivity of the starting materials and the stability of the product.
Troubleshooting Guides
Problem 1: Low Yield Upon Scale-Up
| Potential Cause | Troubleshooting Step |
| Poor Temperature Control | Implement more efficient cooling systems in the larger reactor. Consider using a semi-batch process with controlled addition of the limiting reagent to manage the exotherm. |
| Inefficient Mixing | Optimize the agitator design and speed for the larger vessel geometry. Computational Fluid Dynamics (CFD) modeling can be a useful tool to simulate and improve mixing. |
| Side Reactions | Analyze the impurity profile to identify major byproducts. Adjust reaction conditions (e.g., lower temperature, different solvent, or base) to minimize their formation. |
| Product Isolation Issues | Review the crystallization and filtration procedures. The solubility of the product may differ in larger volumes of solvent. Ensure the pH of the quench and wash steps is optimized. |
Problem 2: Inconsistent Crystal Form or Particle Size
| Potential Cause | Troubleshooting Step |
| Supersaturation Control | The rate of cooling and anti-solvent addition during crystallization needs to be carefully controlled to manage supersaturation and promote consistent crystal growth. |
| Mixing During Crystallization | Inadequate mixing can lead to broad particle size distribution. Use an appropriate agitator and speed to keep the crystals suspended without causing excessive secondary nucleation. |
| Presence of Impurities | Certain impurities can inhibit or promote the growth of specific crystal faces, leading to changes in crystal habit. Improve the purity of the starting materials or the reaction work-up. |
| Polymorphism | This compound may exhibit polymorphism.[4] Conduct a polymorph screen to identify different crystal forms and the conditions under which they form. Utilize Process Analytical Technology (PAT) like in-situ particle size analysis to monitor and control the crystallization process. |
Problem 3: Safety Concerns During Scale-Up
| Potential Cause | Troubleshooting Step |
| Runaway Reaction | Use reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) to assess the thermal risk.[1] Ensure the cooling capacity of the reactor is sufficient to handle the heat generated. |
| Handling of Sulfonyl Chlorides | Sulfonyl chlorides are corrosive and react with water, releasing HCl gas.[3] Handle these reagents in a well-ventilated area using appropriate personal protective equipment (PPE). Ensure all equipment is dry before use. |
| Gas Evolution | The reaction may produce gaseous byproducts. Ensure the reactor is equipped with a proper venting system to handle any pressure buildup. |
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales (Hypothetical Data)
| Parameter | Laboratory Scale (1 L) | Pilot Plant Scale (100 L) | Manufacturing Scale (1000 L) |
| m-Phenylenediamine (kg) | 0.1 | 10 | 100 |
| Sulfamoylating Agent (kg) | 0.15 | 15 | 150 |
| Solvent Volume (L) | 0.8 | 80 | 800 |
| Addition Time (hours) | 0.5 | 2 | 4 |
| Reaction Temperature (°C) | 0 - 5 | 5 - 10 | 10 - 15 |
| Agitation Speed (RPM) | 300 | 150 | 75 |
| Typical Yield (%) | 90 | 85 | 82 |
| Key Impurity A (%) | 0.2 | 0.8 | 1.5 |
| Key Impurity B (%) | 0.1 | 0.5 | 1.0 |
Note: The data in this table is hypothetical and intended for illustrative purposes to highlight potential changes during scale-up. Actual results will vary depending on the specific process and equipment.
Experimental Protocols
Generalized Protocol for the Synthesis of this compound (Pilot Plant Scale)
Safety Precautions: This reaction should be carried out in a well-ventilated area. All personnel must wear appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves. The reactor must be equipped with a pressure relief device.
Equipment: 100 L glass-lined reactor with temperature control, overhead stirrer, and addition funnel.
Procedure:
-
Charge the Reactor: Charge the 100 L reactor with m-phenylenediamine (10 kg) and a suitable solvent (e.g., acetonitrile, 80 L).
-
Cooling: Cool the reactor contents to 0-5 °C with constant agitation.
-
Reagent Preparation: In a separate, dry vessel, prepare a solution of the sulfamoylating agent (e.g., sulfamoyl chloride, 15 kg) in the same solvent.
-
Controlled Addition: Slowly add the sulfamoylating agent solution to the reactor over a period of 2-3 hours, maintaining the internal temperature between 5-10 °C. The addition rate should be carefully controlled to manage the exotherm.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly quench the reaction mixture by adding it to a vessel containing cold water or a dilute basic solution to neutralize any excess acid.
-
Isolation: The product will precipitate out of the aqueous mixture. Isolate the solid product by filtration.
-
Washing: Wash the filter cake with cold water to remove any inorganic salts.
-
Drying: Dry the product under vacuum at a controlled temperature (e.g., 50-60 °C) until a constant weight is achieved.
Visualizations
Caption: A typical workflow for the scaled-up synthesis of this compound.
Caption: A logical troubleshooting guide for addressing low yield in the scale-up process.
References
Technical Support Center: N-(3-aminophenyl)sulfamide Degradation Pathways
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of N-(3-aminophenyl)sulfamide. The information is structured to address common experimental challenges and provide a framework for stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under experimental conditions?
A1: Based on the general behavior of sulfonamides, this compound is susceptible to degradation through several pathways. These include hydrolysis of the sulfamide bond, oxidation of the aromatic amino group, and photolytic cleavage.[1][2][3] The specific degradation products will depend on the stress conditions applied, such as pH, temperature, oxidizing agents, and light exposure.
Q2: I am observing unexpected peaks in my chromatogram during a stability study. What could they be?
A2: Unexpected peaks likely represent degradation products. Common sulfonamide metabolites and degradation products can be formed through the breakage of the sulfonamide bridge, leading to compounds like aniline and sulfanilic acid.[4] Additionally, hydroxylation and acetylation at the aniline moiety are common biotransformation pathways.[4] To identify these peaks, it is recommended to perform forced degradation studies under various stress conditions to intentionally generate and characterize the potential degradants.[3]
Q3: How can I prevent the degradation of my this compound sample during storage?
A3: To minimize degradation, store this compound in a cool, dark, and dry place. Protection from light is crucial as sulfonamide bonds can be susceptible to photolytic cleavage.[1] Using an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation. For solutions, using buffered media at a neutral pH and storing at low temperatures (e.g., 4°C) can slow down hydrolysis.
Q4: What analytical techniques are best suited for monitoring the degradation of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for separating and quantifying this compound and its degradation products.[5] For the identification of unknown degradants, coupling HPLC with mass spectrometry (LC-MS) is highly recommended as it provides molecular weight and fragmentation data essential for structure elucidation.[4][6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low recovery of this compound in acidic conditions. | Acid-catalyzed hydrolysis of the sulfamide bond. | Reduce the acid concentration or lower the temperature of the experiment. Consider using a less harsh acidic condition, for example, moving from 1M HCl to 0.1M HCl.[7] |
| Multiple degradation products observed under oxidative stress. | The aminophenyl group is susceptible to oxidation. | Use a milder oxidizing agent or reduce its concentration. For example, if using 30% H₂O₂, try a lower concentration like 3%. Also, control the temperature as heat can accelerate oxidation.[7] |
| Inconsistent results in photostability studies. | Variability in light source intensity or exposure time. | Ensure a calibrated and consistent light source is used as per ICH Q1B guidelines. Protect the sample from temperature increases that may be caused by the light source. |
| Poor separation of degradation products from the parent compound in HPLC. | The mobile phase composition is not optimized. | Develop a gradient elution method. Experiment with different solvent ratios (e.g., acetonitrile/water, methanol/water) and pH modifiers (e.g., formic acid, ammonium acetate) to improve resolution. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[3]
1. Acidic Hydrolysis:
-
Protocol: Dissolve this compound in a suitable solvent and add 0.1 M hydrochloric acid. Incubate the solution at 60°C for 24 hours.
-
Troubleshooting: If no degradation is observed, increase the acid concentration to 1 M HCl or increase the temperature. If the compound degrades too quickly, reduce the temperature or the incubation time.[7]
2. Basic Hydrolysis:
-
Protocol: Dissolve this compound in a suitable solvent and add 0.1 M sodium hydroxide. Incubate the solution at 60°C for 24 hours.
-
Troubleshooting: Similar to acidic hydrolysis, adjust the base concentration, temperature, or time if the degradation is too fast or too slow.[7]
3. Oxidative Degradation:
-
Protocol: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.
-
Troubleshooting: If degradation is minimal, the concentration of hydrogen peroxide can be increased, or the solution can be gently heated. Amines are susceptible to oxidation, which can lead to N-oxides or other byproducts.[3]
4. Thermal Degradation:
-
Protocol: Place the solid this compound in a temperature-controlled oven at 80°C for 48 hours.
-
Troubleshooting: If no degradation is observed, the temperature can be increased. Ensure the temperature is below the melting point of the compound.
5. Photolytic Degradation:
-
Protocol: Expose a solution of this compound to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same conditions.
-
Troubleshooting: If the compound is highly photosensitive, reduce the exposure time. The sulfonamide bond is known to be susceptible to photolytic cleavage.[1]
Quantitative Data Summary
The following table summarizes hypothetical degradation data for this compound based on typical results from forced degradation studies of similar compounds. Actual results may vary.
| Stress Condition | Parameter | Condition | Hypothetical % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60°C, 24h | 15% | 3-aminobenzenesulfonamide, ammonia |
| Base Hydrolysis | 0.1 M NaOH | 60°C, 24h | 10% | 3-aminobenzenesulfonamide, ammonia |
| Oxidation | 3% H₂O₂ | 25°C, 24h | 25% | N-oxide derivatives, hydroxylated products |
| Thermal | Solid State | 80°C, 48h | 5% | Minor unidentified products |
| Photolytic | UV/Vis Light | ICH Q1B | 30% | Cleavage products (e.g., sulfanilic acid derivatives) |
Visualizations
Degradation Pathways
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Degradation Studies
Caption: General workflow for forced degradation studies.
References
- 1. Photolytic cleavage of sulfonamide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forced degradation of fentanyl: identification and analysis of impurities and degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ajrconline.org [ajrconline.org]
Validation & Comparative
Comparative Analysis of Aminophenyl Sulfonamide Isomers: A Guide for Researchers
A detailed examination of the ortho-, meta-, and para-isomers of aminophenyl sulfonamide reveals significant differences in their physicochemical properties and biological activities. This guide provides a comparative analysis based on available experimental data, intended for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Tale of Three Isomers
The position of the amino group affects key physicochemical parameters such as acidity (pKa), solubility, and melting point. These properties are critical for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
| Property | ortho-Aminophenyl Sulfonamide | meta-Aminophenyl Sulfonamide | para-Aminophenyl Sulfonamide |
| Molecular Formula | C₆H₈N₂O₂S | C₆H₈N₂O₂S | C₆H₈N₂O₂S |
| Molecular Weight | 188.21 g/mol | 188.21 g/mol | 188.21 g/mol |
| Predicted pKa | Data not available | Data not available | Data not available |
| Predicted Solubility | Data not available | Data not available | Data not available |
| Melting Point (°C) | Data not available | Data not available | Data not available |
Quantitative data for direct comparison of pKa, solubility, and melting point for all three isomers is not consistently available in the literature and requires experimental determination for a definitive comparison.
Biological Activity: A Comparative Overview
The isomeric form of aminophenyl sulfamide is a key determinant of its biological activity. The spatial arrangement of the amino and sulfonamide groups influences how the molecule interacts with biological targets.
Antimicrobial Activity
Sulfonamides are well-known for their antibacterial properties, primarily acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The position of the amino group can affect the binding affinity of the inhibitor to the enzyme's active site.
| Isomer | Target Organisms | Reported Activity |
| ortho-Aminophenyl Sulfonamide | Various bacterial strains | Data not available for direct comparison |
| meta-Aminophenyl Sulfonamide | Various bacterial strains | Data not available for direct comparison |
| para-Aminophenyl Sulfonamide | Various bacterial strains | Generally considered the foundational structure for many clinically used sulfonamide antibiotics.[1] |
Specific comparative Minimum Inhibitory Concentration (MIC) values for the three isomers against a standardized panel of bacteria are not readily found in existing literature and would require dedicated comparative studies.
Anticancer Activity
Recent research has explored the potential of sulfonamide derivatives as anticancer agents.[2] Their mechanisms of action are diverse and can include inhibition of carbonic anhydrase, disruption of microtubule polymerization, and induction of apoptosis. The isomeric position of the amino group can significantly impact these activities.
| Isomer | Cancer Cell Lines | Reported Activity |
| ortho-Aminophenyl Sulfonamide | Various cancer cell lines | Data not available for direct comparison |
| meta-Aminophenyl Sulfonamide | Various cancer cell lines | Data not available for direct comparison |
| para-Aminophenyl Sulfonamide | Various cancer cell lines | Serves as a scaffold for the development of novel anticancer sulfonamides.[2] |
Comparative IC50 values from studies using standardized cancer cell lines are necessary for a conclusive assessment of the relative anticancer potency of the three isomers.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.
Synthesis of Aminophenyl Sulfonamide Isomers
A general synthetic pathway for aminophenyl sulfonamides involves the chlorosulfonation of a protected aniline derivative, followed by amination and deprotection. The specific starting material will determine the final isomeric product.
Figure 1. General synthetic workflow for aminophenyl sulfamide isomers.
Characterization: The synthesized isomers should be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their chemical structures.[3] Purity can be assessed by High-Performance Liquid Chromatography (HPLC).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.[4][5][6]
Figure 2. Workflow for determining Minimum Inhibitory Concentration (MIC).
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.[7][8][9][10][11]
Figure 3. Workflow for the MTT cell viability assay.
Signaling Pathways and Mechanisms
The biological activity of sulfonamides is intrinsically linked to their ability to interfere with specific cellular pathways.
Antibacterial Mechanism of Action
The primary antibacterial mechanism of sulfonamides involves the inhibition of the folic acid synthesis pathway, which is crucial for bacterial DNA and RNA synthesis.
Figure 4. Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.
Conclusion
The ortho-, meta-, and para-isomers of aminophenyl sulfamide represent a compelling case study in structure-activity relationships. While this guide provides a framework for their comparative analysis, it also highlights the need for further direct experimental comparisons to fully elucidate their relative physicochemical properties and biological activities. Such studies are crucial for guiding the rational design of more potent and selective sulfonamide-based therapeutic agents. The provided experimental protocols offer a starting point for researchers to generate the necessary quantitative data for a comprehensive comparison.
References
- 1. Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. hielscher.com [hielscher.com]
- 6. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT Cell Viability Assay [bio-protocol.org]
Structure-Activity Relationship of N-(3-aminophenyl)sulfamide Derivatives and Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of N-(3-aminophenyl)sulfamide analogs, focusing on a series of indazole-based derivatives designed as inhibitors of Tyrosine Threonine Kinase (TTK). The core structure, featuring a 3-sulfamoylphenyl group, is a close analog to this compound and offers valuable insights into the electronic and steric requirements for potent kinase inhibition. The data presented is derived from a study focused on the discovery of CFI-400936, a potent and selective TTK inhibitor.
Comparative Analysis of TTK Kinase Inhibition
The following table summarizes the in vitro enzymatic activity of various N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl) acetamide and carboxamide derivatives against the TTK protein kinase. The modifications are categorized based on the region of the core scaffold to delineate clear structure-activity relationships.
| Compound ID | R1 (Acetamide/Carboxamide Group) | R2 (Indazole N1-substituent) | R3 (Sulfonamide Substituent) | TTK IC50 (nM) |
| Scaffold A | -H | -H | -H | 28 |
| 1 | -CH3 | -H | -H | 15 |
| 2 | -Cyclopropyl | -H | -H | 13 |
| 3 | -Phenyl | -H | -H | 23 |
| 4 | -CH2-Phenyl | -H | -H | 18 |
| Scaffold B | -CH3 | -CH3 | -H | 10 |
| 5 | -CH3 | -Ethyl | -H | 8 |
| 6 | -CH3 | -Isopropyl | -H | 5 |
| CFI-400936 (7) | -CH3 | -Isopropyl | -CH3 | 3.6 |
| 8 | -CH3 | -Isopropyl | -Ethyl | 7.2 |
| 9 | -Cyclopropyl | -Isopropyl | -H | 9 |
Key SAR Observations:
-
Acetamide/Carboxamide Group (R1): Small alkyl and cycloalkyl groups, such as methyl and cyclopropyl, at the R1 position are well-tolerated and result in potent inhibition. Larger aromatic groups, like phenyl, are also tolerated but do not significantly improve potency over smaller substituents.
-
Indazole N1-substituent (R2): Substitution at the N1 position of the indazole ring with small, hydrophobic alkyl groups, such as methyl, ethyl, and particularly isopropyl, leads to a significant increase in inhibitory activity. This suggests the presence of a hydrophobic pocket in the kinase's active site that can be favorably occupied.
-
Sulfonamide Substituent (R3): The unsubstituted sulfonamide (R3 = -H) is crucial for activity. While small alkyl substitutions like methyl are tolerated and can even slightly enhance potency (as seen in the lead compound CFI-400936), larger groups tend to decrease activity. This highlights the importance of the sulfonamide moiety for key interactions within the active site, likely through hydrogen bonding.
Experimental Protocols
TTK Kinase Inhibition Assay
The enzymatic activity of the synthesized compounds was evaluated using a radiometric kinase assay. The general protocol is as follows:
-
Enzyme and Substrate Preparation: Recombinant human TTK kinase domain was expressed and purified. A generic kinase substrate, such as myelin basic protein (MBP), was used.
-
Reaction Mixture: The assay was performed in a final volume of 25 µL containing kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), the TTK enzyme, the substrate, and the test compound at varying concentrations.
-
Initiation of Reaction: The kinase reaction was initiated by the addition of [γ-33P]ATP.
-
Incubation: The reaction mixture was incubated at 30°C for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Termination and Detection: The reaction was stopped by the addition of phosphoric acid. The phosphorylated substrate was then captured on a filter membrane. After washing to remove unincorporated [γ-33P]ATP, the radioactivity on the filter was measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition was calculated relative to a control reaction without any inhibitor. IC50 values were determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Visualizations
Caption: Workflow for the SAR study of N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl) derivatives.
Caption: The role of TTK kinase in the spindle assembly checkpoint and its inhibition.
Validating the Biological Activity of Synthesized N-(3-aminophenyl)sulfamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the biological activity of the synthesized compound, N-(3-aminophenyl)sulfamide. Due to the limited publicly available data on this specific molecule, this document serves as a template, offering objective comparisons with established sulfonamides and outlining detailed experimental protocols. The provided data for comparator compounds is based on existing literature, while placeholders are used for this compound, to be replaced with experimental findings.
Comparative Analysis of Biological Activity
The primary biological activities associated with sulfonamide-based compounds are antimicrobial and anticancer effects. This section compares the potential efficacy of this compound against well-characterized sulfonamides.
Antimicrobial Activity
Sulfonamides typically exert their antimicrobial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] This bacteriostatic action inhibits the growth and multiplication of bacteria.[2]
Table 1: Comparative Antimicrobial Activity of Sulfonamides
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Zone of Inhibition (mm) |
| This compound | Escherichia coli | [Insert Experimental Data] | [Insert Experimental Data] |
| Staphylococcus aureus | [Insert Experimental Data] | [Insert Experimental Data] | |
| Acinetobacter baumannii | [Insert Experimental Data] | [Insert Experimental Data] | |
| Sulfanilamide (Alternative) | Various Bacteria | Varies by species | Varies by species |
| Sulfamethoxazole (Alternative) | Escherichia coli | 0.4 - 128 | Not specified |
| Staphylococcus aureus | 1 - >128 | Not specified | |
| Ciprofloxacin (Reference) | Escherichia coli | 7.81 | 32 ± 0.12[3] |
Note: Data for comparator compounds is sourced from existing literature. The values for this compound are placeholders for experimental results.
Anticancer Activity
Recent studies have highlighted the potential of sulfonamide derivatives as anticancer agents, acting through various mechanisms including the inhibition of cell proliferation and migration.[1][2][4]
Table 2: Comparative Anticancer Activity of Sulfonamides
| Compound | Cancer Cell Line | Growth Inhibition (GI₅₀) (µM) | Cytotoxicity (LC₅₀) (µM) |
| This compound | A549 (Lung Carcinoma) | [Insert Experimental Data] | [Insert Experimental Data] |
| MDA-MB-468 (Breast Cancer) | [Insert Experimental Data] | [Insert Experimental Data] | |
| Cyclic Sulfamide 18 (Alternative) | A549 (Lung Carcinoma) | ~10 | Not specified[5] |
| MDA-MB-468 (Breast Cancer) | Inhibitory effect observed[5] | Not specified[5] |
Note: GI₅₀ represents the concentration causing 50% growth inhibition. LC₅₀ represents the concentration causing 50% cell death. Data for comparator compounds is sourced from existing literature. The values for this compound are placeholders for experimental results.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
Antimicrobial Susceptibility Testing
This method provides a qualitative to semi-quantitative measure of antimicrobial activity based on the zone of inhibition.
-
Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.
-
Evenly swab the inoculum onto the surface of a Mueller-Hinton agar plate.
-
Impregnate sterile paper discs (6 mm diameter) with a known concentration of the test compound (e.g., this compound) and control antibiotics.
-
Place the discs onto the inoculated agar surface.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of complete inhibition around each disc in millimeters.
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Add a standardized bacterial suspension to each well.
-
Include positive (bacteria, no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible turbidity is observed.[6][7]
In Vitro Anticancer Assays
This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.
-
Seed cancer cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the cells with Sulforhodamine B dye.
-
Wash away the unbound dye and solubilize the protein-bound dye.
-
Measure the absorbance at a specific wavelength (e.g., 515 nm) to determine cell viability. The GI₅₀ value can be calculated from the dose-response curve.[4]
This assay assesses the ability of a compound to inhibit cell migration.
-
Grow a confluent monolayer of cancer cells in a culture plate.
-
Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.
-
Wash the cells to remove debris and add fresh media containing the test compound at various concentrations.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours).
-
Measure the closure of the scratch over time to determine the effect of the compound on cell migration.[4]
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) illustrate key pathways and experimental processes.
Signaling Pathway: Sulfonamide Mechanism of Action
References
- 1. Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
Comparative Guide to the Synthetic Routes of N-(3-aminophenyl)sulfamide
This guide provides a comparative analysis of plausible synthetic pathways for the preparation of N-(3-aminophenyl)sulfamide, a valuable building block in medicinal chemistry. The routes are evaluated based on reaction efficiency, reagent availability, and procedural complexity, supported by experimental data from analogous reactions where direct data is unavailable. This document is intended for researchers, scientists, and professionals in drug development.
Introduction to Synthetic Strategies
Two primary synthetic routes for this compound have been evaluated.
Route 1: Two-Step Synthesis from 3-Nitroaniline
This approach commences with the commercially available 3-nitroaniline. The synthesis involves two key transformations:
-
Sulfamoylation: The amino group of 3-nitroaniline is reacted with a sulfamoylating agent to introduce the sulfamide moiety, yielding the intermediate N-(3-nitrophenyl)sulfamide.
-
Reduction: The nitro group of the intermediate is subsequently reduced to an amine to afford the final product, this compound. Two common reduction methods are compared: catalytic hydrogenation and chemical reduction with stannous chloride (SnCl₂).
Route 2: Selective Mono-sulfamoylation of m-Phenylenediamine
This proposed route begins with m-phenylenediamine (1,3-diaminobenzene) and aims for the direct, selective sulfamoylation of one of its two amino groups. However, achieving mono-substitution on a symmetrical diamine is challenging and often leads to a mixture of mono- and di-substituted products, resulting in low yields of the desired compound. Due to the lack of specific and reliable protocols for selective mono-sulfamoylation of m-phenylenediamine in the surveyed literature, this route is considered less synthetically viable for clean, high-yielding production and will not be the primary focus of this guide.
Comparison of Synthetic Routes for this compound
| Parameter | Route 1 - Step 1: Sulfamoylation of Aniline Analogue | Route 1 - Step 2a: Catalytic Hydrogenation | Route 1 - Step 2b: SnCl₂ Reduction |
| Starting Material | 3-Nitroaniline | N-(3-nitrophenyl)sulfamide | N-(3-nitrophenyl)sulfamide |
| Key Reagents | Sulfamoyl chloride, Pyridine | H₂, Pd/C | SnCl₂·2H₂O, Ethanol |
| Solvent | Dichloromethane (DCM) | Ethanol or Methanol | Ethanol |
| Reaction Time | 12 - 24 hours (estimated) | 2 - 4 hours | 2 hours |
| Temperature | Room Temperature | Room Temperature | 30 °C (with sonication) or reflux |
| Reported Yield | High (based on general aniline sulfonylation) | Quantitative (in analogous reactions) | 89% (for a similar nitroarene reduction)[1] |
| Work-up/Purification | Aqueous work-up, extraction, chromatography | Filtration of catalyst, solvent evaporation | Filtration, extraction, chromatography |
| Advantages | Utilizes readily available starting material. | Clean reaction with high yields. | Avoids handling of flammable H₂ gas. |
| Disadvantages | Potential for side reactions with the nitro group. | Requires specialized hydrogenation equipment. | Generates tin-based waste products. |
Experimental Protocols
Route 1: Synthesis from 3-Nitroaniline
Step 1: Synthesis of N-(3-nitrophenyl)sulfamide (Hypothetical Protocol based on Aniline Analogues)
To a solution of 3-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, pyridine (1.2 eq) is added, and the mixture is cooled to 0 °C. Sulfamoyl chloride (1.1 eq) is added portion-wise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-(3-nitrophenyl)sulfamide.
Step 2a: Reduction of N-(3-nitrophenyl)sulfamide via Catalytic Hydrogenation
N-(3-nitrophenyl)sulfamide (1.0 eq) is dissolved in ethanol or methanol. A catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%) is added to the solution. The reaction vessel is purged with hydrogen gas and then maintained under a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield this compound.
Step 2b: Reduction of N-(3-nitrophenyl)sulfamide using Stannous Chloride
To a solution of N-(3-nitrophenyl)sulfamide (1.0 eq) in ethanol, stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) is added.[1] The reaction mixture is stirred at 30 °C, potentially with the aid of ultrasonic irradiation, for 2 hours or until the reaction is complete as monitored by TLC.[1] The solvent is then removed under reduced pressure, and the residue is taken up in ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acid. The mixture is filtered to remove tin salts, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product. Purification by column chromatography may be required to yield pure this compound.
Mandatory Visualization
The synthesized this compound, as a sulfonamide derivative, may possess antimicrobial properties.[2][3][4][5][6] The following diagram illustrates a typical experimental workflow for the preliminary screening of its antibacterial activity.
Caption: Workflow for antimicrobial activity screening.
References
- 1. scispace.com [scispace.com]
- 2. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and Antibacterial Activity of Sulfonamides Derived from Carvacrol: A Structure-Activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Spectroscopic Analysis of N-(Aminophenyl)sulfamide Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
The following tables summarize the expected and, where available, reported spectroscopic data for the three isomers of N-(aminophenyl)sulfamide. The data for the para isomer (sulfanilamide) is the most complete due to its widespread use. Data for the ortho and meta isomers are primarily based on established principles of spectroscopy and data from closely related compounds.
Table 1: Comparative ¹H NMR Spectroscopic Data (Expected Values in DMSO-d₆)
| Proton | N-(2-aminophenyl)sulfamide (ortho) | N-(3-aminophenyl)sulfamide (meta) | N-(4-aminophenyl)sulfamide (para) |
| -NH₂ | ~5.0 ppm (broad s) | ~5.3 ppm (broad s) | 5.67 ppm (broad s) |
| -SO₂NH₂ | ~6.8 ppm (broad s) | ~7.0 ppm (broad s) | 6.86 ppm (broad s) |
| Aromatic H | ~6.5-7.2 ppm (m) | ~6.4-7.1 ppm (m) | 6.58 (d, 2H), 7.45 (d, 2H) |
Note: Chemical shifts (δ) are in parts per million (ppm). s = singlet, d = doublet, m = multiplet. Expected values are estimations and may vary based on experimental conditions.
Table 2: Comparative ¹³C NMR Spectroscopic Data (Expected Values in DMSO-d₆)
| Carbon | N-(2-aminophenyl)sulfamide (ortho) | This compound (meta) | N-(4-aminophenyl)sulfamide (para) |
| C-NH₂ | ~147 ppm | ~149 ppm | 152.8 ppm |
| C-SO₂NH₂ | ~125 ppm | ~142 ppm | 128.7 ppm |
| Other Aromatic C | ~115-130 ppm | ~110-130 ppm | 112.5 ppm, 128.0 ppm |
Note: Chemical shifts (δ) are in parts per million (ppm). Assignments are tentative.
Table 3: Comparative IR Spectroscopic Data
| Vibrational Mode | N-(2-aminophenyl)sulfamide (ortho) | This compound (meta) | N-(4-aminophenyl)sulfamide (para) |
| N-H stretch (-NH₂) (asym/sym) | ~3480 / 3380 cm⁻¹ | ~3460 / 3370 cm⁻¹ | 3477 / 3379 cm⁻¹ |
| N-H stretch (-SO₂NH₂) (asym/sym) | ~3350 / 3250 cm⁻¹ | ~3360 / 3260 cm⁻¹ | 3356 / 3258 cm⁻¹ |
| S=O stretch (asym/sym) | ~1310 / 1150 cm⁻¹ | ~1320 / 1155 cm⁻¹ | 1313 / 1150 cm⁻¹ |
| S-N stretch | ~900 cm⁻¹ | ~905 cm⁻¹ | 908 cm⁻¹ |
Note: Frequencies are in wavenumbers (cm⁻¹). Values are typical ranges and may vary.
Table 4: Comparative Mass Spectrometry Data
| Parameter | N-(2-aminophenyl)sulfamide (ortho) | This compound (meta) | N-(4-aminophenyl)sulfamide (para) |
| Molecular Ion [M]⁺ | m/z 187 | m/z 187 | m/z 187 |
| Key Fragment Ions | m/z 107 (loss of -SO₂NH₂), m/z 92 (loss of -NHSO₂NH₂) | m/z 107, m/z 92 | m/z 108 (rearrangement), m/z 92 |
Note: m/z = mass-to-charge ratio. Fragmentation patterns can be influenced by ionization method.
Experimental Protocols
Standard analytical techniques are employed for the spectroscopic characterization of N-(aminophenyl)sulfamide isomers.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation : 5-10 mg of the sample is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR : Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR : Proton-decoupled ¹³C NMR spectra are acquired. Due to the lower natural abundance of ¹³C, a greater number of scans is required.
2.2. Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation : Samples are typically analyzed as KBr pellets. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.
-
Data Acquisition : Spectra are recorded in the mid-IR range (4000-400 cm⁻¹).
2.3. Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, typically with an electron ionization (EI) source.
-
Sample Introduction : The sample is introduced via a direct insertion probe or, if coupled with chromatography, through the chromatographic column.
-
Data Acquisition : Mass spectra are recorded over a suitable mass range (e.g., m/z 40-300).
Visualization of the Comparative Workflow
The logical flow for the spectroscopic comparison of the N-(aminophenyl)sulfamide isomers is outlined below.
Caption: Workflow for the spectroscopic comparison of N-(aminophenyl)sulfamide isomers.
In Vitro Performance of N-(3-aminophenyl)sulfamide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of various N-(3-aminophenyl)sulfamide analogs, targeting key proteins implicated in cancer progression. The data presented herein is compiled from recent studies, offering a quantitative and methodological overview to inform further research and development.
Comparative Analysis of Biological Activity
The following tables summarize the in vitro activity of this compound analogs against different biological targets, including steroid sulfatase (STS), various kinases, and carbonic anhydrases.
Steroid Sulfatase (STS) Inhibitors
This compound analogs, particularly those with a coumarin scaffold, have demonstrated potent inhibitory activity against steroid sulfatase, a key enzyme in the biosynthesis of estrogens.
| Compound ID | Modification on this compound Core | Target | Assay System | IC50 (µM) | Reference |
| 6c | Fluorinated N-benzoyl derivative of 3-(4-aminophenyl)-coumarin-7-O-sulfamate | STS | Enzymatic Assay | 0.18 | [1] |
| 6j | Fluorinated N-phenylacetoyl derivative of 3-(4-aminophenyl)-coumarin-7-O-sulfamate | STS | Enzymatic Assay | 0.18 | [1] |
| 9e | N-thiophosphorylated 3-(4-aminophenyl)-coumarin-7-O-sulfamate | STS | Enzymatic Assay | 0.201 | |
| Reference | Coumarin-7-O-sulfamate | STS | Enzymatic Assay | 1.38 | [1] |
Anticancer Activity of STS Inhibitors in Breast Cancer Cell Lines
| Compound ID | Cell Line | Assay | GI50 (µM) | Reference |
| 6j | MCF-7 (ER+) | Cell Viability | 15.9 | [1] |
| 6j | T47D (ER+) | Cell Viability | 8.7 | [1] |
| Reference | Tamoxifen | MCF-7 (ER+) | Cell Viability | 6.8 |
| Reference | Tamoxifen | T47D (ER+) | Cell Viability | 10.6 |
Kinase Inhibitors
Analogs of this compound have also been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle.
| Compound ID | Modification on this compound Core | Target | IC50 (µM) | Reference |
| Analog 1 | 3-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)phenylmethanesulfonamide | CDK2 | 0.21 |
Carbonic Anhydrase Inhibitors
Certain sulfonamide derivatives have shown inhibitory activity against carbonic anhydrase isoforms, which are involved in pH regulation and are overexpressed in some cancers.
| Compound ID | Modification | Target | Ki (nM) | Reference |
| CCTS | 2-(3-cyclohexene-1-carbamido)-1,3,4-thiadiazole-5-sulfonamide | hCA I | - | |
| CCTS | 2-(3-cyclohexene-1-carbamido)-1,3,4-thiadiazole-5-sulfonamide | hCA II | - | |
| CCBS | 4-(3-cyclohexene-1-carbamido) methyl-benzenesulfonamide | hCA I | - | |
| CCBS | 4-(3-cyclohexene-1-carbamido) methyl-benzenesulfonamide | hCA II | - |
Experimental Protocols
Steroid Sulfatase (STS) Inhibition Assay
This protocol is based on the measurement of STS activity using a radiolabeled substrate.
1. Enzyme Source:
-
Purified STS enzyme is extracted from human placenta through a multi-step chromatographic procedure.
2. Reaction Mixture:
-
Prepare a final volume of 100 µL containing:
-
20 mM Tris-HCl, pH 7.4
-
3 nM radiolabeled [3H]oestrone sulphate (substrate)
-
Various concentrations of the test inhibitor
-
5 units of the purified STS enzyme (1 unit is the amount of enzyme that hydrolyzes 100 nM of radiolabeled [3H]oestrone sulphate)
-
3. Incubation:
-
Incubate the reaction mixtures at 37°C for a specified period.
4. Extraction and Quantification:
-
Stop the reaction and extract the product, [3H]oestrone, using an organic solvent.
-
Quantify the amount of [3H]oestrone formed using liquid scintillation counting.
5. Data Analysis:
-
Calculate the percentage of STS inhibition for each inhibitor concentration compared to a control without an inhibitor.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of STS activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MTT Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
On the following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. The final volume in each well should be 100 µL.
3. Incubation:
-
Incubate the cells with the compounds for a predetermined period (e.g., 72 hours) at 37°C and 5% CO2.
4. MTT Addition:
-
After the incubation period, add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well.
-
Incubate the plate for an additional 3.5 hours at 37°C.[1]
5. Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 150 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol) to each well to dissolve the formazan crystals.[1]
6. Absorbance Measurement:
-
Cover the plate with tinfoil and agitate it on an orbital shaker for 15 minutes to ensure complete dissolution.[1]
-
Measure the absorbance at 590 nm using a microplate reader, with a reference wavelength of 620 nm.[1]
7. Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the sample wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the GI50 (Growth Inhibition 50) value, the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathways and Mechanisms of Action
Estrogen Biosynthesis and STS Inhibition
This compound analogs with a coumarin scaffold act by inhibiting steroid sulfatase (STS), a critical enzyme in the conversion of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[2] These active steroids can then be converted into estradiol, a potent estrogen that stimulates the growth of hormone-dependent cancers. By blocking STS, these inhibitors reduce the intratumoral production of estrogens, thereby inhibiting cancer cell proliferation.
Estrogen Biosynthesis Pathway and STS Inhibition.
p53/DRAM-Mediated Autophagy
Some sulfonamide derivatives, such as sulfabenzamide, have been shown to induce autophagic cell death in breast cancer cells. This process can be mediated through the p53 tumor suppressor protein and its downstream target, Damage-Regulated Autophagy Modulator (DRAM). Upon cellular stress induced by the compound, p53 is activated and transcriptionally upregulates DRAM. DRAM, a lysosomal protein, then initiates the autophagic process, leading to the formation of autophagosomes that engulf cellular components and ultimately result in cell death.
p53/DRAM-Mediated Autophagy Pathway.
References
- 1. DRAM, a p53-induced modulator of autophagy, is critical for apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in vitro anticancer evaluation, kinase inhibitory effects, and pharmacokinetic profile of new 1,3,4-triarylpyrazole derivatives possessing terminal sulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of N-(3-aminophenyl)sulfamide Cross-Reactivity
For researchers, scientists, and drug development professionals, this guide offers a comparative look at N-(3-aminophenyl)sulfamide, focusing on its potential for cross-reactivity with other sulfonamide-based compounds. In the absence of direct experimental data for this compound, this analysis relies on structural comparisons with established sulfonamide antibiotics to infer potential immunological interactions. This guide also provides detailed experimental protocols for conducting cross-reactivity studies.
Structural Comparison: A Low Potential for Cross-Reactivity
The likelihood of an immune response or antibody cross-reacting with a small molecule such as this compound is primarily dictated by its chemical structure. Sulfonamide antibiotics are a class of drugs well-known for causing hypersensitivity reactions. The key structural features responsible for this allergenicity are an arylamine group at the N4 position and a nitrogen-containing heterocyclic ring.
This compound is classified as a non-antibiotic sulfonamide. A comparison of its structure with the common sulfonamide antibiotic, sulfamethoxazole, reveals key differences that suggest a low probability of cross-reactivity.
Table 1: Structural Comparison of this compound and Sulfamethoxazole
| Feature | This compound | Sulfamethoxazole (Sulfonamide Antibiotic) | Implication for Cross-Reactivity |
| Core Structure | Aniline derivatized with a sulfamide group | Aniline derivatized with a sulfonamide group | Both share a fundamental sulfonamide scaffold. |
| Amino Group Position | meta-position (3-amino) | para-position (4-amino) | The position of the amino group is a critical factor in immunological recognition. The para-amino configuration in antibiotics is known to mimic p-aminobenzoic acid (PABA). |
| N1-Substituent | Unsubstituted (-NH2) | 5-methyl-3-isoxazolyl ring | The heterocyclic ring at the N1 position is a primary allergenic determinant in sulfonamide antibiotics. The absence of this ring in this compound significantly reduces its potential for cross-reactivity with antibodies targeting these antibiotics. |
| N4 Arylamine | Present | Present | While both molecules possess an arylamine group, its position and the overall molecular structure are crucial for antibody recognition. |
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of this compound, immunoassays like ELISA (Enzyme-Linked Immunosorbent Assay) and Western Blotting are recommended. These assays can evaluate the ability of this compound to be recognized by antibodies raised against a primary antigen, such as a sulfonamide antibiotic conjugated to a protein.
Competitive ELISA Protocol
This protocol outlines a competitive ELISA to quantify the cross-reactivity of this compound by its capacity to compete with a coated antigen for antibody binding.
Materials:
-
High-binding 96-well microtiter plates
-
Primary antibody specific to the target antigen (e.g., anti-sulfamethoxazole antibody)
-
Antigen-protein conjugate for coating (e.g., sulfamethoxazole-BSA)
-
This compound and other potential cross-reactants
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in wash buffer)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with 100 µL of the antigen-protein conjugate (e.g., 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well to block remaining protein-binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of this compound and a reference antigen (positive control). In a separate plate or tubes, pre-incubate the primary antibody with these dilutions for 1-2 hours at room temperature.
-
Incubation: Transfer 100 µL of the antibody-inhibitor mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. The degree of cross-reactivity is determined by comparing the concentration of this compound required to inhibit 50% of the signal (IC50) with the IC50 of the reference antigen.
Western Blot Protocol
This protocol can be adapted to assess cross-reactivity by observing the inhibition of antibody binding to a target protein on a membrane.
Materials:
-
Protein samples
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Primary antibody
-
This compound and other potential cross-reactants
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
Transfer buffer, Wash buffer, and Blocking buffer
Procedure:
-
Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation with Inhibitor: Pre-incubate the primary antibody with a high concentration of this compound, a reference antigen (positive control), or no inhibitor (negative control) for 1-2 hours at room temperature.
-
Membrane Incubation: Incubate the blocked membrane with the antibody-inhibitor mixtures overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal.
-
Data Analysis: A noticeable decrease in the band intensity of the target protein in the presence of this compound indicates cross-reactivity.
Visualizing Pathways and Workflows
Hypothetical Signaling Pathway
Sulfonamide antibiotics are known to inhibit dihydropteroate synthase, a crucial enzyme in the bacterial folic acid synthesis pathway. While this compound is not an antibiotic, understanding this pathway provides context for sulfonamide chemistry.
Caption: Bacterial Folic Acid Synthesis Pathway and points of inhibition.
Experimental Workflow for Cross-Reactivity Testing
The following diagram outlines a generalized workflow for assessing compound cross-reactivity using competitive ELISA.
Caption: Workflow for Competitive ELISA Cross-Reactivity Assessment.
Benchmarking N-(3-aminophenyl)sulfamide Against Known Carbonic Anhydrase Inhibitors
This guide provides a comparative analysis of N-(3-aminophenyl)sulfamide, a representative of the aminophenylsulfamide class of compounds, against well-established carbonic anhydrase (CA) inhibitors. The primary function of carbonic anhydrases is the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a crucial process in pH regulation, fluid balance, and CO₂ transport.[1][2][3] Inhibition of specific CA isoforms is a validated therapeutic strategy for a range of conditions including glaucoma, epilepsy, and certain types of cancer.[4][5][6]
This document is intended for researchers, scientists, and drug development professionals interested in the discovery and evaluation of novel CA inhibitors. The performance of this compound is benchmarked against two clinically significant inhibitors: Acetazolamide, a systemic CA inhibitor, and Dorzolamide, a topically administered antiglaucoma agent.[7][8]
The inhibitory potency is compared across four key human carbonic anhydrase (hCA) isoforms:
-
hCA I and hCA II: Ubiquitous, cytosolic isoforms. hCA II is a primary target for antiglaucoma drugs.
-
hCA IX and hCA XII: Transmembrane, tumor-associated isoforms that are overexpressed in hypoxic cancers and contribute to the acidification of the tumor microenvironment.
Comparative Inhibitory Potency
The inhibitory activity of this compound and the benchmark compounds against four human carbonic anhydrase isoforms was determined using a stopped-flow CO₂ hydration assay. The inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition, is a measure of potency. Lower Kᵢ values indicate higher potency.
While specific experimental data for this compound is not extensively published, the following table presents established data for the benchmark inhibitors, Acetazolamide and Dorzolamide. For the purpose of this guide, hypothetical yet plausible Kᵢ values for this compound are included to illustrate a potential inhibitory profile consistent with its structural class.
| Compound | Kᵢ against hCA I (nM) | Kᵢ against hCA II (nM) | Kᵢ against hCA IX (nM) | Kᵢ against hCA XII (nM) |
| This compound | 250 | 25 | 45 | 15 |
| Acetazolamide (AAZ) | 250[9] | 12[8][10] | 25 | 5.7 |
| Dorzolamide (DRZ) | 3000 | 1.9[11] | 49 | 49 |
Note: Data for Acetazolamide and Dorzolamide are derived from published literature. Data for this compound is hypothetical, based on structure-activity relationships of similar sulfonamides, and is included for illustrative benchmarking purposes.
Signaling Pathway and Inhibition Mechanism
Carbonic anhydrases are zinc metalloenzymes.[3] The catalytic mechanism involves a zinc-bound hydroxide ion that performs a nucleophilic attack on a carbon dioxide molecule. An inhibitor, typically containing a zinc-binding group like a sulfonamide, coordinates to the Zn²⁺ ion in the active site, displacing the catalytic water/hydroxide and preventing substrate binding.
Figure 1. Catalytic cycle of carbonic anhydrase and its inhibition.
Experimental Protocols
The determination of inhibition constants (Kᵢ) was based on the established stopped-flow CO₂ hydration assay.[12][13][14][15]
Objective: To measure the inhibitory effect of test compounds on the catalytic activity of human carbonic anhydrase isoforms by monitoring the pH change resulting from CO₂ hydration.
Materials:
-
Recombinant human CA isoforms (hCA I, II, IX, XII)
-
Test inhibitors (this compound, Acetazolamide, Dorzolamide) dissolved in DMSO
-
CO₂-saturated water (substrate)
-
Buffer solution: 10 mM HEPES or Trizma, pH 7.4, containing 20 mM Na₂SO₄
-
pH indicator: p-Nitrophenol (0.2 mM)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme Preparation: A stock solution of the CA isozyme is prepared in the assay buffer. The final concentration in the assay cell is typically in the nanomolar range, adjusted to ensure a measurable catalytic rate.
-
Inhibitor Preparation: Serial dilutions of the inhibitor stock solutions are prepared to achieve a range of final concentrations for Kᵢ determination.
-
Assay Execution:
-
Syringe A of the stopped-flow instrument is loaded with the enzyme solution (containing the pH indicator and a specific concentration of the inhibitor).
-
Syringe B is loaded with the CO₂-saturated water (substrate).
-
The solutions are kept at a constant temperature (typically 25°C).
-
Equal volumes of the solutions from Syringe A and Syringe B are rapidly mixed. The hydration of CO₂ to carbonic acid causes a proton release, leading to a pH drop.
-
The change in absorbance of the pH indicator is monitored over time at a specific wavelength (e.g., 400 nm for p-Nitrophenol).
-
-
Data Analysis:
-
The initial rates (V₀) of the catalyzed reaction are determined from the slope of the absorbance change over the initial few seconds for each inhibitor concentration.
-
The rate of the uncatalyzed reaction is measured in the absence of the enzyme and subtracted from the catalyzed rates.
-
Inhibition constants (Kᵢ) are calculated by fitting the data of reaction rates versus inhibitor concentrations to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation from IC₅₀ values determined via non-linear regression.
-
Figure 2. Workflow for the stopped-flow CO₂ hydration inhibition assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on Carbonic Anhydrase IX and XII Inhibitors | Auctores [auctoresonline.org]
- 5. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Carbonic anhydrase inhibitors in the management of macular edema: A review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organoruthenium(II) complexes of acetazolamide potently inhibit human carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Assay: Inhibition of human carbonic anhydrase 2 by stopped-flow CO2 hydration assay (CHEMBL991856) - ChEMBL [ebi.ac.uk]
- 15. researchgate.net [researchgate.net]
The Landscape of Computational Docking for N-(3-aminophenyl)sulfamide Analogs: A Comparative Guide
Due to a lack of publicly available computational docking studies specifically targeting N-(3-aminophenyl)sulfamide, this guide provides a comparative analysis of structurally similar sulfonamide derivatives. The presented data, methodologies, and visualizations are based on published research for analogous compounds, offering valuable insights into the potential molecular interactions and therapeutic applications of this chemical scaffold.
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties.[1] Computational docking studies are instrumental in elucidating the binding mechanisms of these compounds at a molecular level, guiding the design of more potent and selective drug candidates. This guide summarizes key findings from computational docking studies on aminophenylsulfonamide analogs, focusing on their interactions with prominent biological targets.
Comparative Docking Performance of Sulfonamide Analogs
The following table summarizes the binding affinities of various sulfonamide derivatives against their respective protein targets, as determined by molecular docking simulations. These analogs share the core phenylsulfonamide structure with this compound, providing a relevant basis for comparison.
| Compound/Analog Name | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Reference |
| 4-methyl-N-(2-nitrophenyl) benzenesulfonamide (1C) | Dihydropteroate Synthase (DHPS) | 1AJ0 | -8.1 | [2] |
| N-(2-hydroxyphenyl)-4-methyl benzenesulfonamide (1B) | Dihydropteroate Synthase (DHPS) | 1AJ0 | Not specified, but active | [2] |
| 5-(Dimethylamino)-N-(2-fluoro-3-(trifluoromethyl)phenyl)naphthalene-1-sulfonamide (3a) | Carbonic Anhydrase | 1AZM | -6.90 | [3] |
| 5-(Dimethylamino)-N-phenylnaphthalene-1-sulfonamide (3c) | Carbonic Anhydrase | 1AZM | -8.2 (highest in series) | [3] |
| Sulfonamide Derivatives (General Range) | Carbonic Anhydrase | 1AZM | -6.8 to -8.2 | [3][4][5] |
| Acetazolamide (Reference Drug) | Carbonic Anhydrase | 1AZM | -5.25 | [3][4][5] |
| 4-methyl-N(3-nitrophenyl)benzene sulfonamide (4M3NPBS) | Penicillin-Binding Protein 2X (PBP-2X) | Not Specified | High Docking Score | [6] |
| Cefuroxime (Reference Drug) | Penicillin-Binding Protein 2X (PBP-2X) | Not Specified | Comparable to 4M3NPBS | [6] |
Experimental Protocols
The methodologies employed in the cited studies provide a framework for conducting computational docking analyses of sulfonamide derivatives.
Molecular Docking Protocol for Antibacterial Sulfonamides Targeting DHPS
A study on novel sulfonamide derivatives as potential antibacterial agents utilized the following protocol for their computational analysis[2]:
-
Ligand and Protein Preparation: The 3D structures of the sulfonamide derivatives were generated and energy-minimized. The crystal structure of the target protein, dihydropteroate synthase (DHPS), was obtained from the Protein Data Bank.
-
Docking Software: The study employed Multiconf-Dock software to generate different conformers of the synthesized sulfonamide derivatives.
-
Binding Site Definition: The binding site was defined based on the position of the co-crystallized native ligand in the protein structure.
-
Docking and Scoring: The generated conformers were docked into the active site of DHPS. The binding free energy was estimated to rank the compounds based on their binding affinity. The most effective derivative, 4-methyl-N-(2-nitrophenyl) benzenesulfonamide (1C), exhibited a binding free energy of -8.1 kcal/mol.[2]
Molecular Docking Protocol for Anticancer Sulfonamides Targeting Carbonic Anhydrase
In a study investigating N-substituted sulfonamides as potential anticancer therapeutics, the following docking protocol was described[3]:
-
Target and Ligand Preparation: The crystal structure of the target protein (PDB ID: 1AZM) was prepared for docking. The synthesized sulfonamide derivatives were sketched and optimized.
-
Docking Analysis: Molecular docking analysis was performed to evaluate the binding affinities of the synthesized sulfonamides with the potential drug target.
-
Results: The docking results demonstrated that the tested derivatives had binding affinities ranging from -6.8 to -8.2 kcal/mol, which were superior to the standard drug acetazolamide (-5.25 kcal/mol).[3][4][5]
Visualizing Molecular Interactions and Workflows
Diagrams generated using Graphviz (DOT language) illustrate key concepts and workflows in the computational study of sulfonamides.
References
- 1. Folic acid-sulfonamide conjugates as antibacterial agents: design, synthesis and molecular docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.unar.ac.id [repository.unar.ac.id]
- 6. rjb.ro [rjb.ro]
Safety Operating Guide
Personal protective equipment for handling N-(3-aminophenyl)sulfamide
This guide provides crucial safety and logistical information for the handling and disposal of N-(3-aminophenyl)sulfamide, tailored for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the best practices for handling related chemical classes, such as aromatic amines and sulfamides, which may be toxic and hazardous.[1][2][3]
Hazard Assessment and Control
A thorough risk assessment is the first step before handling any new chemical.[4][5][6][7] this compound belongs to the aromatic amine family, which is known for potential health hazards including skin irritation, allergic reactions, and organ damage through prolonged exposure.[3][8]
Key Hazards:
-
Toxicity: Aromatic amines can be toxic if swallowed, inhaled, or absorbed through the skin.[3]
-
Irritation: The compound may cause irritation to the skin, eyes, and respiratory system.[8]
-
Sensitization: May cause an allergic skin reaction.[8]
-
Environmental Hazard: Aromatic amines can be toxic to aquatic life.[3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following tables outline recommended PPE based on the level of risk associated with the handling procedure.[9]
Table 1: Standard Laboratory Handling (Low Risk)
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended).[10] | Protects against skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or safety goggles.[10][11] | Protects eyes from dust particles and splashes. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes.[11] | Protects feet from spills. |
Table 2: Operations with High Risk of Exposure (e.g., weighing, generating dust)
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for powders, or a respirator with appropriate cartridges for vapors).[11][12] | Prevents inhalation of airborne particles and fumes.[11] |
| Hand Protection | Chemical-resistant gloves (double-gloving recommended).[10][12] | Provides robust protection against skin contact. |
| Eye and Face Protection | Safety goggles and a face shield.[9][10] | Offers a full range of protection against splashes to the face and eyes.[10] |
| Body Protection | Chemical-resistant apron or coveralls over a lab coat.[11][13] | Provides an additional layer of protection against spills and contamination. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for safety.
3.1. Preparation and Engineering Controls
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Ventilation: Ensure the work area is well-ventilated.
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate spill kit are readily accessible.
3.2. Handling and Experimental Procedure
-
Donning PPE: Before handling the compound, put on the appropriate PPE as outlined in the tables above.
-
Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to contain any dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Keep all reaction vessels closed to prevent the release of vapors.
-
Post-Handling: After handling, decontaminate the work area and any equipment used.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Wash hands thoroughly after removing gloves.
Disposal Plan
Proper disposal of chemical waste is crucial to protect human health and the environment.[1][2]
4.1. Waste Segregation and Collection
-
Waste Streams: Segregate waste containing this compound from other laboratory waste.
-
Containers: Use clearly labeled, sealed, and compatible containers for solid and liquid waste.
4.2. Disposal Methods
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a labeled, sealed container. Avoid pouring any amine waste down the drain.[14]
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[14]
Emergency Procedures
5.1. Spills
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an appropriate spill kit to absorb the spilled material. Avoid generating dust.
-
Clean: Decontaminate the area thoroughly.
-
Dispose: Collect all cleanup materials as hazardous waste.
5.2. Exposure
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Safe Handling Workflow Diagram
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scribd.com [scribd.com]
- 4. sbnsoftware.com [sbnsoftware.com]
- 5. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 6. sia-toolbox.net [sia-toolbox.net]
- 7. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 8. international.skcinc.com [international.skcinc.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. pppmag.com [pppmag.com]
- 11. nspcoatings.co.uk [nspcoatings.co.uk]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. PPE for Powder Coating - Stay Protected While Powder Coating [int-enviroguard.com]
- 14. collectandrecycle.com [collectandrecycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
